molecular formula C14H20N2O2 B569446 tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate CAS No. 885273-75-6

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

Katalognummer: B569446
CAS-Nummer: 885273-75-6
Molekulargewicht: 248.326
InChI-Schlüssel: MHRATZZZIMQAPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-5-4-11-9-15-7-6-10(11)8-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRATZZZIMQAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(CNCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652382
Record name tert-Butyl 1,2,3,4-tetrahydroisoquinolin-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-75-6
Record name tert-Butyl 1,2,3,4-tetrahydroisoquinolin-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate" chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound. Given the limited availability of direct experimental data for this specific compound, this guide also incorporates information from structurally related compounds and general chemical principles to offer a well-rounded resource for research and development purposes.

Core Chemical Properties

This compound, with the CAS Number 885273-75-6, is a derivative of 6-amino-1,2,3,4-tetrahydroisoquinoline where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1][2] This compound is primarily used as a building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical research.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that some of the data are predicted values from computational models due to the absence of published experimental results.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O₂[1]
Molecular Weight 248.32 g/mol [1]
CAS Number 885273-75-6[1][2]
Predicted Boiling Point 331.6 ± 42.0 °C[3]
Predicted Density 1.122 ± 0.06 g/cm³[3]
Predicted pKa 13.73 ± 0.20[3]
Storage Temperature 2-8°C[3]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from 6-amino-1,2,3,4-tetrahydroisoquinoline.

Materials:

  • 6-amino-1,2,3,4-tetrahydroisoquinoline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Dissolve 6-amino-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane or THF in a round-bottom flask.

  • Add triethylamine (1.1 to 1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Biological Activity and Signaling Pathways

Direct biological studies on this compound are not extensively documented. However, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent structural motif in a wide range of biologically active natural products and synthetic compounds.[5][6]

THIQ derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

  • Antitumor[7]

  • Antimicrobial[5]

  • Antifungal[5]

  • Anti-inflammatory[7]

  • Antihypertensive[7]

  • Neuroprotective[5]

The Boc-protected amine in the target molecule serves as a common intermediate for the synthesis of more complex THIQ analogs that may exhibit these biological activities.[8] The specific biological role of this compound itself would likely be as a precursor or a control compound in biological assays.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Reactant 6-Amino-1,2,3,4- tetrahydroisoquinoline Reaction N-Boc Protection Reactant->Reaction BocAnhydride Di-tert-butyl dicarbonate ((Boc)₂O) BocAnhydride->Reaction Base Base (e.g., Et₃N) Base->Reaction Solvent Solvent (e.g., CH₂Cl₂) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product tert-Butyl (1,2,3,4- tetrahydroisoquinolin-6-yl)carbamate Purification->Product

Caption: General synthesis workflow for N-Boc protection.

Representative Signaling Pathway Involvement

Given the diverse biological activities of THIQ derivatives, they can interact with various signaling pathways. For instance, some THIQ analogs have been investigated as inhibitors of enzymes like Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), which are crucial in cell cycle regulation and proliferation, and are often targeted in cancer therapy.[7] The diagram below represents a simplified, hypothetical signaling pathway where a THIQ derivative might act as an inhibitor.

Signaling_Pathway cluster_0 Cell Cycle Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb Protein CDK2->Rb phosphorylates E2F E2F Transcription Factor CDK2->E2F activates Rb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase promotes THIQ THIQ Derivative (e.g., CDK2 Inhibitor) THIQ->CDK2 inhibits

Caption: Hypothetical inhibition of the CDK2 pathway by a THIQ derivative.

References

An In-depth Technical Guide to tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate (CAS 885273-75-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate, with the CAS number 885273-75-6, is a key chemical intermediate belonging to the tetrahydroisoquinoline (THIQ) class of compounds. The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this versatile building block in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource
CAS Number 885273-75-6Commercial Suppliers
Molecular Formula C₁₄H₂₀N₂O₂Commercial Suppliers
Molecular Weight 248.32 g/mol Commercial Suppliers
Appearance White to off-white solidGeneral Chemical Knowledge
Purity ≥97% (typically)Commercial Suppliers
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.General Chemical Knowledge

Synthesis and Manufacturing

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, its structure suggests a logical synthetic pathway. The synthesis would likely involve the protection of the amino group of 6-amino-1,2,3,4-tetrahydroisoquinoline with a tert-butoxycarbonyl (Boc) group.

The general workflow for such a synthesis is depicted below.

Synthesis_Workflow start 6-Amino-1,2,3,4-tetrahydroisoquinoline reaction Boc Protection Reaction Solvent (e.g., Dichloromethane) start->reaction reagent Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., Triethylamine) reagent->reaction product This compound reaction->product purification Purification (e.g., Column Chromatography) product->purification final_product Final Product purification->final_product

Caption: General synthetic workflow for this compound.

General Experimental Protocol for Boc Protection

The following is a generalized experimental protocol for the Boc protection of an amino group, which can be adapted for the synthesis of the target compound.

  • Dissolution: Dissolve 6-amino-1,2,3,4-tetrahydroisoquinoline in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a reaction vessel.

  • Addition of Base: Add a base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture at room temperature or 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Role in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The Boc-protected amino group at the 6-position allows for selective chemical modifications at other positions of the tetrahydroisoquinoline ring. Following these modifications, the Boc group can be easily removed under acidic conditions to liberate the free amine, which can then be further functionalized.

The tetrahydroisoquinoline core is present in a wide range of biologically active compounds, and derivatives have been investigated for numerous therapeutic targets, including:

  • Anticancer Agents: Many THIQ derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

  • Neurological Disorders: The THIQ scaffold is found in molecules targeting receptors and enzymes in the central nervous system, with potential applications in treating conditions like Parkinson's disease, Alzheimer's disease, and depression.

  • Antimicrobial Agents: Researchers have explored THIQ derivatives for their antibacterial and antifungal properties.

The logical flow of utilizing this intermediate in a drug discovery program is outlined below.

Drug_Discovery_Flow start This compound modification Chemical Modification (e.g., N-alkylation, acylation) start->modification deprotection Boc Deprotection (Acidic Conditions) modification->deprotection functionalization Further Functionalization of the 6-amino group deprotection->functionalization library Library of Novel THIQ Derivatives functionalization->library screening Biological Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Drug discovery workflow utilizing the target compound as a building block.

Spectroscopic and Analytical Data

While specific spectra are proprietary to commercial suppliers, typical analytical data for confirming the structure and purity of this compound would include:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic peaks for the aromatic protons on the tetrahydroisoquinoline ring, the methylene protons of the heterocyclic ring, and a prominent singlet for the nine protons of the tert-butyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for all 14 carbon atoms in the molecule, including the carbonyl carbon of the carbamate group and the quaternary and methyl carbons of the tert-butyl group.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique would be used to confirm the molecular weight of the compound and to assess its purity.

  • HPLC (High-Performance Liquid Chromatography): HPLC analysis would provide a quantitative measure of the purity of the compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important intermediate for the synthesis of a diverse range of tetrahydroisoquinoline derivatives. Its Boc-protected amino group allows for controlled and selective chemical manipulations, making it a valuable tool for medicinal chemists and researchers in the field of drug discovery. The broad spectrum of biological activities associated with the tetrahydroisoquinoline scaffold ensures that this compound will continue to be relevant in the quest for novel therapeutic agents.

An In-depth Technical Guide to the Synthesis of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. This document details the strategic synthesis, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as 6-(tert-butoxycarbonylamino)-1,2,3,4-tetrahydroisoquinoline, is a valuable building block in medicinal chemistry. The tetrahydroisoquinoline scaffold is a prevalent motif in a wide array of biologically active natural products and synthetic drugs. The presence of a Boc-protected amine at the 6-position allows for further selective functionalization, making this compound a versatile intermediate in the synthesis of complex molecular architectures for drug discovery. This guide outlines a robust and efficient multi-step synthesis beginning from commercially available starting materials.

Overall Synthesis Pathway

The synthesis of this compound can be strategically approached through the construction of the tetrahydroisoquinoline core followed by functional group manipulations on the aromatic ring. A logical and efficient pathway commences with the Pictet-Spengler reaction to form the heterocyclic core, followed by nitration, reduction, and finally, selective Boc-protection of the resulting exocyclic amine.

Synthesis_Pathway A 4-Bromo-phenethylamine B N-(4-Bromophenethyl)formamide A->B HCOOH, Reflux C 6-Bromo-3,4-dihydroisoquinoline B->C PPA, Heat D 6-Bromo-1,2,3,4-tetrahydroisoquinoline C->D NaBH4, MeOH E 6-Nitro-1,2,3,4-tetrahydroisoquinoline D->E HNO3, H2SO4 F 1,2,3,4-Tetrahydroisoquinolin-6-amine E->F H2, Pd/C G This compound F->G Boc2O, Et3N, DCM

Figure 1: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-Bromophenethyl)formamide

This initial step involves the formylation of the commercially available 4-bromophenethylamine.

Methodology:

  • To a round-bottom flask, add 4-bromophenethylamine (1.0 eq).

  • Add formic acid (excess, ~5.0 eq) to the flask.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

ParameterValue
Starting Material4-Bromophenethylamine
Key ReagentsFormic Acid
SolventNone (Formic acid acts as reagent and solvent)
TemperatureReflux
Reaction Time4-6 hours
Typical Yield85-95%
Purity>98% (after purification)
Step 2: Synthesis of 6-Bromo-3,4-dihydroisoquinoline (Bischler-Napieralski Reaction)

The formylated intermediate undergoes an intramolecular cyclization to form the dihydroisoquinoline ring system.

Methodology:

  • In a round-bottom flask, place N-(4-bromophenethyl)formamide (1.0 eq).

  • Add polyphosphoric acid (PPA) (excess, ~10-20 wt eq) to the flask.

  • Heat the mixture with stirring at 100-120 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully quench with ice-water.

  • Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

ParameterValue
Starting MaterialN-(4-Bromophenethyl)formamide
Key ReagentsPolyphosphoric Acid (PPA)
SolventNone
Temperature100-120 °C
Reaction Time2-4 hours
Typical Yield60-75%
Purity>95% (after workup)
Step 3: Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline

The dihydroisoquinoline intermediate is reduced to the corresponding tetrahydroisoquinoline.

Methodology:

  • Dissolve 6-bromo-3,4-dihydroisoquinoline (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4) (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the product.

ParameterValue
Starting Material6-Bromo-3,4-dihydroisoquinoline
Key ReagentsSodium Borohydride (NaBH4)
SolventMethanol
Temperature0 °C to Room Temperature
Reaction Time2-3 hours
Typical Yield90-98%
Purity>97% (after workup)
Step 4: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline

The bromo-substituted tetrahydroisoquinoline is converted to the nitro derivative. This is a critical step for introducing the nitrogen functionality at the desired position.

Methodology:

  • To a cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid, add 6-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) dropwise.

  • Maintain the temperature below 5 °C during the addition.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

ParameterValue
Starting Material6-Bromo-1,2,3,4-tetrahydroisoquinoline
Key ReagentsNitric Acid, Sulfuric Acid
SolventNone
Temperature0-5 °C
Reaction Time1-2 hours
Typical Yield70-80%
Purity>95% (after workup)
Step 5: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-amine

The nitro group is reduced to the primary amine.

Methodology:

  • Dissolve 6-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the desired amine.

ParameterValue
Starting Material6-Nitro-1,2,3,4-tetrahydroisoquinoline
Key ReagentsHydrogen (H2), Palladium on Carbon (Pd/C)
SolventMethanol or Ethanol
TemperatureRoom Temperature
Reaction Time4-12 hours
Typical Yield>95%
Purity>98% (after filtration)
Step 6: Synthesis of this compound

The final step is the selective Boc-protection of the exocyclic primary amine.

Methodology:

  • Dissolve 1,2,3,4-tetrahydroisoquinolin-6-amine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (Et3N) (1.1-1.5 eq).

  • Cool the mixture to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc2O) (1.0-1.2 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue
Starting Material1,2,3,4-Tetrahydroisoquinolin-6-amine
Key ReagentsDi-tert-butyl dicarbonate (Boc2O), Triethylamine (Et3N)
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Typical Yield80-90%
Purity>98% (after chromatography)

Conclusion

This technical guide has detailed a comprehensive and practical synthetic route to this compound. The described pathway utilizes well-established chemical transformations, starting from readily available materials. The provided experimental protocols and tabulated data offer a solid foundation for the successful synthesis of this important pharmaceutical intermediate. Researchers and drug development professionals can utilize this guide to efficiently produce this versatile building block for their research and development endeavors.

The Multifaceted Pharmacology of 6-Amino-1,2,3,4-tetrahydroisoquinoline Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms of Action Stemming from a Versatile Chemical Scaffold

Introduction: The compound tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate serves as a pivotal synthetic intermediate in the generation of a diverse array of pharmacologically active molecules. The core structure, 6-amino-1,2,3,4-tetrahydroisoquinoline (6-amino-THIQ), is a privileged scaffold in medicinal chemistry, giving rise to derivatives with a broad spectrum of biological activities. The presence of the amino group at the 6-position provides a crucial handle for chemical modifications, enabling the synthesis of compounds with tailored therapeutic properties. This technical guide delineates the primary mechanisms of action associated with derivatives of this scaffold, focusing on their applications in oncology, virology, and neurology. Quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows are provided to support further research and development in these areas.

Anticancer Mechanisms of Action

Derivatives of 6-amino-THIQ have emerged as promising anticancer agents, exhibiting multiple mechanisms of action that target key cellular processes involved in tumor growth and survival. These mechanisms primarily include the inhibition of tubulin polymerization, modulation of oncogenic signaling pathways such as KRas, and the inhibition of critical cell cycle enzymes.

Inhibition of Tubulin Polymerization

A significant anticancer strategy for 6-amino-THIQ derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption leads to mitotic arrest and subsequent apoptosis in cancer cells.

Quantitative Data: Inhibition of Tubulin Polymerization and Cytotoxicity

Compound ClassTarget Cell Line(s)IC50 (µM) - CytotoxicityIC50 (µM) - Tubulin PolymerizationReference
Tetrahydroisoquinoline Stilbene DerivativesA549 (Lung), MCF-7 (Breast), HT-29 (Colorectal)Varies by compound; e.g., 16e shows outstanding cytotoxicity against A549Compound 16e shows better inhibition than colchicine at the same concentration[1]
Substituted TetrahydroisoquinolinesL1210 (Murine Leukemia)Biologically significant for compounds 12-16, 18, 20-21-[2]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a test compound on the assembly of purified tubulin into microtubules by monitoring the change in absorbance.

Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., Paclitaxel for enhancers, Colchicine for inhibitors)

  • 96-well microplates

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm.[3]

Procedure:

  • Prepare the tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.[3]

  • Add 10 µL of the test compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include wells for vehicle control and a positive control.[3]

  • Initiate the polymerization by adding 100 µL of the cold tubulin solution to each well.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Monitor the increase in absorbance at 340 nm every minute for 60 minutes.[3]

  • The rate of polymerization and the maximum polymer mass are calculated from the absorbance curves.

G Experimental Workflow: Tubulin Polymerization Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_tubulin Prepare tubulin solution (3 mg/mL) on ice add_tubulin Add cold tubulin solution to initiate polymerization prep_tubulin->add_tubulin prep_compounds Prepare test compounds and controls add_compounds Add compounds/controls to wells prep_compounds->add_compounds prep_plate Pre-warm 96-well plate to 37°C prep_plate->add_compounds add_compounds->add_tubulin incubate_read Incubate at 37°C and read absorbance at 340 nm kinetically add_tubulin->incubate_read plot_curves Plot absorbance vs. time curves incubate_read->plot_curves calculate_params Calculate polymerization rate and max polymer mass plot_curves->calculate_params determine_ic50 Determine IC50 values calculate_params->determine_ic50

Caption: Workflow for the in vitro tubulin polymerization assay.

Inhibition of KRas Signaling

The Kirsten rat sarcoma viral oncogene homolog (KRas) is a frequently mutated oncogene in various cancers. Derivatives of 6-amino-THIQ have been identified as inhibitors of KRas, presenting a promising therapeutic avenue.[4]

Quantitative Data: KRas Inhibition

Compound IDTarget Cell LineIC50 (µM)Reference
GM-3-18HCT116 (Colon)0.9 - 10.7[4][5]
GM-3-121-Potent anti-angiogenesis activity (IC50 = 1.72 µM)[4][5]

Experimental Protocol: KRas Inhibition Assay (Cell-Based)

This type of assay typically measures the viability of cancer cell lines that are dependent on KRas signaling.

Materials:

  • KRas-dependent cancer cell lines (e.g., HCT116, Colo320)[5]

  • Cell culture medium and supplements

  • Test compounds

  • Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the KRas-dependent cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate for a specified period (e.g., 72 hours).

  • Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).[6]

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Induction of Apoptosis and Cell Cycle Arrest

Many 6-amino-THIQ derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and arresting the cell cycle, often as a consequence of upstream events like tubulin polymerization inhibition.

Experimental Protocol: Western Blot for Apoptosis Markers

This protocol is used to detect key proteins involved in the apoptotic cascade.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in cleaved caspase-3 and cleaved PARP indicates apoptosis.[7]

G Apoptosis Signaling Pathway THIQ_Derivative 6-Amino-THIQ Derivative Tubulin Tubulin Polymerization THIQ_Derivative->Tubulin Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins Mitotic_Arrest->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Intrinsic apoptosis pathway induced by THIQ derivatives.

Anti-HIV Mechanism of Action

Certain isoquinoline-based derivatives, accessible from the 6-amino-THIQ scaffold, function as potent anti-HIV agents by acting as antagonists of the CXCR4 receptor. CXCR4 is a coreceptor for T-tropic HIV-1 entry into T-lymphocytes.[8][9]

Quantitative Data: Anti-HIV and CXCR4 Antagonist Activity

Compound IDCXCR4 Binding IC50 (nM)CXCR4 Antagonism (Ca2+ Flux) IC50 (nM)Anti-HIV-1 EC50 (nM)Reference
24c<40<1000<100[8][9]
151121930-40[10]

Experimental Protocol: Anti-HIV Activity Assay (MT-4 Cells)

This assay measures the ability of a compound to protect MT-4 cells from HIV-induced cytopathicity.[9]

Materials:

  • MT-4 cells

  • HIV-1 viral stock

  • Cell culture medium

  • Test compounds

  • MTT reagent

  • 96-well plates

Procedure:

  • Seed MT-4 cells in 96-well plates.

  • Add serial dilutions of the test compounds.

  • Infect the cells with a standardized amount of HIV-1.

  • Incubate the plates for 5 days at 37°C.

  • Add MTT reagent to each well and incubate for a further 2-4 hours.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the EC50 (50% effective concentration) for viral inhibition.

Neurological Mechanisms of Action

Derivatives of 6-amino-THIQ have shown significant potential in the treatment of neurological and psychiatric disorders by targeting key receptors and enzymes in the central nervous system.

Orexin Receptor Antagonism

Orexin receptors (OX1 and OX2) are involved in regulating the sleep-wake cycle. Antagonists of these receptors are used to treat insomnia. Some 6-amino-THIQ derivatives have been identified as orexin receptor antagonists.[11]

Quantitative Data: Orexin Receptor Antagonism

Compound Class/IDReceptorKe (nM)Reference
6-amino compounds with ester group (e.g., 19c)OX1427[11]
Compound 44OX15.7[12]

Experimental Protocol: Orexin Receptor Binding Assay

This assay measures the affinity of a compound for the orexin receptors.[13]

Materials:

  • Cell membranes from cells expressing human OX1 or OX2 receptors[13]

  • Radiolabeled orexin receptor ligand (e.g., [3H]-EMPA)

  • Test compounds

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate the cell membranes with the radiolabeled ligand and various concentrations of the test compound.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.[13]

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[13]

Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is an enzyme that degrades cyclic AMP (cAMP). Inhibitors of PDE4 have anti-inflammatory effects and are used to treat conditions like psoriasis and COPD. Certain THIQ derivatives are potent PDE4 inhibitors.

Quantitative Data: PDE4 Inhibition

Compound ClassTargetIC50 (µM)Reference
7-(cyclopentyloxy)-6-methoxy-THIQ derivativesPDE4Be.g., Compound 8 shows good inhibitory activity[5]

Experimental Protocol: In Vitro PDE4 Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on PDE4 activity.[14]

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP and [3H]-cAMP

  • Assay buffer

  • Test compounds

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, incubate the PDE4 enzyme with the test compound.

  • Initiate the reaction by adding a mixture of cAMP and [3H]-cAMP.

  • Incubate at 30°C.

  • Stop the reaction and separate the product ([3H]-AMP) from the substrate.

  • Measure the radioactivity of the product using a scintillation counter.

  • Calculate the IC50 values.

G PDE4 Inhibition Mechanism ATP ATP Adenylyl_Cyclase Adenylyl Cyclase ATP->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Activation PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4->AMP Hydrolysis Inflammation Pro-inflammatory Mediator Synthesis PKA->Inflammation Inhibition THIQ_Derivative 6-Amino-THIQ Derivative THIQ_Derivative->PDE4 Inhibition

Caption: Mechanism of PDE4 inhibition by THIQ derivatives.

The this compound building block provides access to a rich and diverse chemical space of bioactive molecules. The resulting 6-amino-THIQ derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and neurology. Their mechanisms of action are varied and target fundamental disease processes, such as cell division, oncogenic signaling, viral entry, and neuroinflammation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of this versatile scaffold for the discovery of novel therapeutics. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to translate their preclinical promise into clinical applications.

References

Unveiling the Potential: A Technical Guide to the Biological Landscape of the Tetrahydroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Preamble: While a direct and specific biological activity profile for tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate remains to be elucidated in publicly available scientific literature, its core structure, 1,2,3,4-tetrahydroisoquinoline (THIQ), is a cornerstone in medicinal chemistry. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, summarizing the extensive biological activities associated with the THIQ scaffold. The tert-butyl carbamate moiety is commonly employed as a protecting group in organic synthesis, suggesting that the title compound is a valuable intermediate for the creation of more complex and biologically active molecules.

The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold: A Privileged Structure in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a prominent structural motif found in numerous natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[1][2][3] Its rigid, three-dimensional structure provides an excellent scaffold for the spatial presentation of various functional groups, enabling interaction with a wide array of biological targets. The diverse pharmacological properties of THIQ derivatives underscore their significance in the development of novel therapeutic agents.[1][2][3]

Diverse Biological Activities of THIQ Derivatives

Derivatives of the THIQ scaffold have been reported to possess a remarkable range of biological activities, including but not limited to:

  • Antitumor Activity: Many THIQ-based compounds have been investigated for their potential as anticancer agents.[1]

  • Antimicrobial Properties: The THIQ nucleus is a key component in various compounds exhibiting antibacterial and antitubercular activities.[1][2] For instance, certain 5,8-disubstituted THIQ analogs have shown potent activity against Mycobacterium tuberculosis.[2]

  • Antiviral Effects: Notably, THIQ derivatives have been explored as inhibitors of HIV-1 reverse transcriptase and integrase.[1][3]

  • Neuropharmacological Activities: The THIQ scaffold is central to compounds with anti-Alzheimer and anticonvulsant properties.[1][3]

  • Anti-inflammatory Action: Several THIQ derivatives have demonstrated anti-inflammatory potential.[1]

  • Multidrug Resistance (MDR) Reversal: Certain THIQ analogs have been shown to inhibit P-glycoprotein, a key player in multidrug resistance in cancer cells.[1][3]

Quantitative Insights into THIQ Derivative Activity

While specific data for this compound is unavailable, the following table summarizes representative quantitative data for various THIQ derivatives to illustrate the scaffold's potential.

Compound ClassTargetAssay TypeActivity (IC₅₀/Kᵢ)Reference
5,8-disubstituted THIQ analogsMycobacterial ATP synthetaseEnzyme Inhibition Assay1.8 µg/mL[2]
N-substituted THIQ derivativesP-glycoprotein mediated MDRDoxorubicin accumulation1.21 µM[1]
THIQ-based PDE4 inhibitorsPhosphodiesterase 4B (PDE4B)Enzyme Inhibition Assay96.4 nM (Kₑ)[1]

Synthetic Strategies and the Role of this compound

The synthesis of biologically active THIQ derivatives often involves multi-step sequences where protecting groups are essential. The Boc (tert-butoxycarbonyl) group in this compound serves as a protecting group for the amine functionality at the 6-position of the THIQ core. This protection allows for selective modification of other parts of the molecule. The Boc group can be readily removed under acidic conditions, liberating the free amine for further functionalization.

A common and powerful method for constructing the THIQ core is the Pictet-Spengler reaction .[2] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.

Pictet-Spengler_Reaction_Workflow Start β-Arylethylamine + Aldehyde/Ketone Intermediate Schiff Base/ Iminium Ion Intermediate Start->Intermediate Condensation Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Acid Catalysis Product 1,2,3,4-Tetrahydroisoquinoline (THIQ) Cyclization->Product Rearomatization

Caption: Generalized workflow of the Pictet-Spengler reaction for THIQ synthesis.

The protected intermediate, this compound, can be envisioned as a key building block in a synthetic pathway to generate a library of novel THIQ derivatives for biological screening.

Synthetic_Utility Intermediate tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate Deprotection Boc Deprotection (e.g., TFA, HCl) Intermediate->Deprotection Amine 6-Amino-1,2,3,4- tetrahydroisoquinoline Deprotection->Amine Functionalization Functionalization Reactions (e.g., Acylation, Alkylation, Sulfonylation) Amine->Functionalization Derivatives Library of Biologically Active THIQ Derivatives Functionalization->Derivatives

Caption: Synthetic utility of the title compound as a protected intermediate.

Conclusion and Future Perspectives

The 1,2,3,4-tetrahydroisoquinoline scaffold remains a highly attractive starting point for the design and development of new therapeutic agents due to its proven track record of diverse biological activities. While this compound itself is not reported to be biologically active, it represents a crucial synthetic intermediate. Its strategic use in synthetic chemistry will undoubtedly facilitate the generation of novel THIQ derivatives. Future research should focus on the synthesis and comprehensive biological evaluation of new analogs derived from this and similar intermediates to unlock the full therapeutic potential of the THIQ scaffold. The exploration of structure-activity relationships (SAR) within new libraries of these compounds will be paramount in identifying lead candidates for various disease targets.

References

Unveiling the Therapeutic Potential of the 1,2,3,4-Tetrahydroisoquinoline Scaffold: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a broad spectrum of biological activities. While "tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate" itself is not extensively studied, its core structure suggests significant therapeutic potential. This technical guide provides an in-depth analysis of the potential therapeutic targets of the THIQ scaffold, supported by quantitative data from representative derivatives, detailed experimental protocols, and visualizations of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of THIQ-based therapeutics.

Potential Therapeutic Areas and Molecular Targets

The versatility of the THIQ scaffold allows for its application in multiple therapeutic areas, primarily oncology, neurodegenerative diseases, and virology. The following sections delineate the key molecular targets within these domains.

Oncology

The THIQ framework has been incorporated into a multitude of anticancer agents that modulate various oncogenic pathways.

  • KRas and GSK3β Signaling: Certain THIQ derivatives have demonstrated inhibitory activity against Kirsten Rat Sarcoma Viral Oncogene Homolog (KRas), a key player in many cancers. Inhibition of KRas can disrupt downstream signaling pathways, including the one involving Glycogen Synthase Kinase 3 Beta (GSK3β), leading to reduced cancer cell proliferation.[1]

  • Tubulin Polymerization: The dynamic instability of microtubules is a critical process in cell division, making tubulin a prime target for anticancer drugs. Several THIQ derivatives have been shown to interfere with tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.

  • NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer. Inhibition of the NF-κB signaling pathway by THIQ derivatives can suppress the expression of pro-inflammatory and pro-survival genes, thereby exerting anti-inflammatory and anticancer effects.[2][3][4]

Neurodegenerative Diseases

The structural features of THIQ derivatives make them suitable candidates for targeting key enzymes implicated in neurodegenerative disorders like Alzheimer's disease.

  • Cholinesterases (AChE and BuChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Numerous THIQ derivatives have been identified as potent inhibitors of both AChE and BuChE.[5][6][7][8]

Virology

The THIQ scaffold has also shown promise in the development of antiviral agents.

  • SARS-CoV-2 Replication: Recent studies have identified THIQ derivatives that can effectively suppress the replication of SARS-CoV-2, the causative agent of COVID-19.[9][10][11]

  • Influenza Virus PA Endonuclease: The PA endonuclease of the influenza virus polymerase is essential for viral replication. THIQ derivatives have the potential to inhibit this enzyme, thereby blocking viral transcription.

  • Hepatitis C Virus (HCV) NS3 Protease: The NS3 protease of HCV is a crucial enzyme in the viral life cycle. The THIQ scaffold can be utilized to design inhibitors of this protease.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of representative 1,2,3,4-tetrahydroisoquinoline derivatives against various therapeutic targets.

Table 1: Anticancer Activity of THIQ Derivatives

Compound IDTarget/Cell LineAssay TypeIC50/EC50Reference
GM-3-18KRas (Colo320 cells)KRas Inhibition0.9 µM[1]
GM-3-121Anti-angiogenesis-1.72 µM[1]
1-benzoyl amino-1,2,3,4-tetrahydroisoquinolineIshikawa cellsCytotoxicity0.23 µg/mL[12]
1-benzoyl amino-1,2,3,4-tetrahydroisoquinolineMCF-7 cellsCytotoxicity0.63 µg/mL[12]
1-benzoyl amino-1,2,3,4-tetrahydroisoquinolineMDA-MB-231 cellsCytotoxicity0.74 µg/mL[12]

Table 2: Antiviral Activity of THIQ Derivatives

Compound IDVirus/TargetCell LineEC50Reference
trans-1SARS-CoV-2Vero E63.15 µM[9][10][11]
trans-1SARS-CoV-2Calu-32.78 µM[9][11]
trans-2SARS-CoV-2Vero E612.02 µM[10]
Isoquinolone Compound 1Influenza A and BMDCK0.2 - 0.6 µM[13]

Table 3: Cholinesterase Inhibitory Activity of THIQ Derivatives

Compound IDEnzymeIC50Reference
Tryptophan-THIQ hybrid 7g(R)Butyrylcholinesterase (BChE)0.3 µM[14]
THQ-isoxazoline hybrid 5nAcetylcholinesterase (AChE)4.24 µM[6]
THQ-isoxazoline hybrid 6aaButyrylcholinesterase (BChE)3.97 µM[6]
N-benzylated THIQ 1aAcetylcholinesterase (AChE)40.6 µM[15]
N-benzylated THIQ 1bAcetylcholinesterase (AChE)51.9 µM[15]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the therapeutic targets of the THIQ scaffold.

KRas_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK KRas KRas RTK->KRas Activation RAF RAF KRas->RAF Activation PI3K PI3K KRas->PI3K Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Activation GSK3b GSK3β AKT->GSK3b Inhibition THIQ THIQ Derivative THIQ->KRas Inhibition

Caption: Simplified KRas signaling pathway and the inhibitory action of a THIQ derivative.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation THIQ THIQ Derivative THIQ->IKK Inhibition Gene Gene Transcription NFkB_n->Gene

Caption: Overview of the NF-κB signaling pathway and its inhibition by a THIQ derivative.

Tubulin_Polymerization_Assay cluster_workflow Tubulin Polymerization Assay Workflow Tubulin Purified Tubulin (on ice) Incubate Pre-incubate Tubulin->Incubate Compound THIQ Derivative (various conc.) Compound->Incubate Polymerize Initiate Polymerization (37°C) Incubate->Polymerize Measure Measure Absorbance (340 nm over time) Polymerize->Measure Data Analyze Data (Polymerization Curve) Measure->Data

Caption: Experimental workflow for an in vitro tubulin polymerization assay.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a test compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (e.g., from porcine brain)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compound (THIQ derivative) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate, clear bottom

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare the tubulin solution at a final concentration of 2-4 mg/mL in General Tubulin Buffer on ice.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add glycerol to the tubulin solution to a final concentration of 10% (v/v).

  • Prepare serial dilutions of the test compound in General Tubulin Buffer.

  • In a pre-chilled 96-well plate on ice, add the test compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel for polymerization promotion or nocodazole for inhibition).

  • Add the tubulin solution to each well. The final volume should be consistent across all wells (e.g., 100 µL).

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.[16][17][18][19][20]

Data Analysis:

  • Plot absorbance at 340 nm versus time to generate polymerization curves.

  • An increase in absorbance indicates microtubule polymerization.

  • Compare the curves of the test compound-treated wells to the vehicle control to determine if the compound inhibits or enhances tubulin polymerization.

  • The IC50 value (for inhibitors) or EC50 value (for enhancers) can be calculated by plotting the rate of polymerization or the final absorbance against the compound concentration.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase plasmid for normalization)

  • Transfection reagent

  • LPS (Lipopolysaccharide)

  • Test compound (THIQ derivative)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HEK293 cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound. Pre-treat the cells for 1 hour.[2]

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours to activate the NF-κB pathway.[2] Include an unstimulated control.

  • After stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

  • Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the LPS-stimulated cells by that of the unstimulated cells.

  • Determine the inhibitory effect of the test compound by comparing the fold induction in the presence of the compound to that of the vehicle control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE or BuChE.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme

  • Phosphate buffer (pH 7.8-8.0)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compound (THIQ derivative)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 412 nm

Procedure:

  • Prepare solutions of the enzyme, substrate, and DTNB in the phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and serial dilutions of the test compound.

  • Add the enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis:

  • The rate of the reaction (change in absorbance per minute) is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[8][21]

PRMT5 Enzymatic Assay (AlphaLISA)

This is a homogeneous (no-wash) assay for the detection of PRMT5 methyltransferase activity.

Materials:

  • PRMT5/MEP50 enzyme complex

  • Biotinylated histone H4 peptide substrate

  • S-Adenosylmethionine (SAM)

  • Primary antibody specific for the methylated substrate

  • Streptavidin-coated donor beads and anti-species acceptor beads

  • Assay buffer

  • Test compound (THIQ derivative)

  • 384-well microplate

  • AlphaScreen-capable microplate reader

Procedure:

  • In a 384-well plate, add the PRMT5/MEP50 enzyme, the biotinylated histone H4 peptide substrate, and serial dilutions of the test compound.

  • Initiate the methyltransferase reaction by adding SAM.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60-120 minutes).[22][23][24][25][26]

  • Stop the reaction and add the detection reagents, including the primary antibody, acceptor beads, and donor beads.

  • Incubate in the dark to allow for bead association.

  • Read the plate on an AlphaScreen-capable reader.

Data Analysis:

  • The AlphaLISA signal is proportional to the amount of methylated substrate produced.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Influenza PA Endonuclease Assay (Fluorescence-based)

This assay measures the endonuclease activity of the influenza PA subunit.

Materials:

  • Recombinant influenza PA/PB1/PB2 trimer or PA N-terminal domain (PAN)

  • Fluorogenic RNA substrate

  • Assay buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM MnCl₂)

  • Test compound (THIQ derivative)

  • 384-well black microplate

  • Fluorescence microplate reader

Procedure:

  • In a 384-well black plate, add the assay buffer and serial dilutions of the test compound.

  • Add the influenza polymerase complex or PAN.

  • Initiate the reaction by adding the fluorogenic RNA substrate.

  • Immediately measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.[27][28][29][30][31]

Data Analysis:

  • The rate of increase in fluorescence is proportional to the endonuclease activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

HCV NS3 Protease Assay (Fluorogenic Substrate)

This assay measures the proteolytic activity of the HCV NS3 protease.

Materials:

  • Recombinant HCV NS3/4A protease

  • Fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH₂)

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT)[32]

  • Test compound (THIQ derivative)

  • 384-well black microplate

  • Fluorescence microplate reader

Procedure:

  • In a 384-well black plate, add the assay buffer and serial dilutions of the test compound.

  • Add the HCV NS3/4A protease and incubate for a short period.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the increase in fluorescence intensity over time due to the cleavage of the substrate and separation of the fluorophore and quencher.[32][33][34][35]

Data Analysis:

  • The rate of increase in fluorescence is proportional to the protease activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 or Ki value by plotting the percentage of inhibition against the compound concentration.

Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold represents a highly versatile and promising starting point for the design and development of novel therapeutic agents. Its derivatives have demonstrated significant activity against a range of targets in oncology, neurodegenerative diseases, and virology. While "this compound" itself remains to be fully characterized, the extensive body of research on related THIQ compounds provides a strong rationale for its further investigation. The data and protocols presented in this technical guide offer a solid foundation for researchers to explore the therapeutic potential of this and other novel THIQ derivatives. Future studies should focus on elucidating the structure-activity relationships of this compound class to optimize potency and selectivity for specific therapeutic targets.

References

The Pivotal Role of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities. Within this important class of compounds, tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate has emerged as a critical building block and key intermediate in the synthesis of potent and selective kinase inhibitors. The strategic placement of a Boc-protected amine at the 6-position of the THIQ ring system provides a versatile handle for further chemical modifications, enabling the development of targeted therapeutics for a range of diseases, most notably cancer. This technical guide provides a comprehensive overview of the synthesis, applications, and biological significance of this pivotal intermediate in medicinal chemistry.

Synthesis of this compound

Experimental Protocol: A General Approach

This protocol outlines a plausible and commonly employed synthetic strategy.

Step 1: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline

A common route to introduce an amino group at the 6-position of the THIQ ring is through the nitration of the aromatic ring followed by reduction.

  • Reaction: 1,2,3,4-Tetrahydroisoquinoline is subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures.

  • Reagents and Conditions:

    • 1,2,3,4-Tetrahydroisoquinoline

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Temperature: 0-5 °C

  • Work-up: The reaction mixture is carefully poured onto ice and neutralized with a base (e.g., NaOH or NH₄OH) to precipitate the product. The crude product is then filtered, washed with water, and dried. Purification is typically achieved by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group to an Amine

The nitro group is reduced to a primary amine, yielding 6-amino-1,2,3,4-tetrahydroisoquinoline.

  • Reaction: The 6-nitro-1,2,3,4-tetrahydroisoquinoline is reduced using a suitable reducing agent. Catalytic hydrogenation is a common and efficient method.

  • Reagents and Conditions:

    • 6-Nitro-1,2,3,4-tetrahydroisoquinoline

    • Hydrogen gas (H₂)

    • Palladium on carbon (Pd/C) catalyst

    • Solvent: Methanol or Ethanol

    • Pressure: Atmospheric or slightly elevated

  • Work-up: The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the crude 6-amino-1,2,3,4-tetrahydroisoquinoline.

Step 3: Boc-Protection of the Amino Group

The final step involves the protection of the 6-amino group with a tert-butoxycarbonyl (Boc) group.

  • Reaction: 6-Amino-1,2,3,4-tetrahydroisoquinoline is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Reagents and Conditions:

    • 6-Amino-1,2,3,4-tetrahydroisoquinoline

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Base: Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

    • Solvent: Dichloromethane (CH₂Cl₂) or a mixture of dioxane and water.

    • Temperature: Room temperature.

  • Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound A 1,2,3,4-Tetrahydroisoquinoline B 6-Nitro-1,2,3,4-tetrahydroisoquinoline A->B Nitration (HNO3, H2SO4) C 6-Amino-1,2,3,4-tetrahydroisoquinoline B->C Reduction (H2, Pd/C) D This compound C->D Boc Protection (Boc2O, Base) G cluster_gsk3 GSK-3 Signaling in Cancer Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled APC_Axin APC/Axin Complex Dishevelled->APC_Axin inhibition GSK3 GSK-3 beta_catenin β-catenin GSK3->beta_catenin phosphorylation APC_Axin->GSK3 Proteasome Proteasome beta_catenin->Proteasome degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Transcription Gene Transcription (Proliferation, Survival) TCF_LEF->Gene_Transcription GSK3_Inhibitor GSK-3 Inhibitor (e.g., THIQ derivative) GSK3_Inhibitor->GSK3 inhibition G cluster_aurora Aurora Kinase Signaling in Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase AuroraA Aurora A Prophase->AuroraA Anaphase Anaphase Metaphase->Anaphase AuroraB Aurora B Metaphase->AuroraB Cytokinesis Cytokinesis Anaphase->Cytokinesis Anaphase->AuroraB Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Apoptosis Apoptosis AuroraA->Apoptosis Chromosome Chromosome Alignment & Segregation AuroraB->Chromosome Cleavage Cleavage Furrow Formation AuroraB->Cleavage AuroraB->Apoptosis Aurora_Inhibitor Aurora Kinase Inhibitor (e.g., THIQ derivative) Aurora_Inhibitor->AuroraA Aurora_Inhibitor->AuroraB

An In-Depth Technical Guide to tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate: A Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate, a key research chemical and versatile building block in the synthesis of novel therapeutic agents. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. This document details the chemical properties, plausible synthetic routes, and the established significance of the THIQ core in drug discovery. While specific biological data for the title compound is not extensively available in the public domain, this guide extrapolates its potential applications based on the activities of structurally related molecules.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a fundamental heterocyclic motif present in a vast array of natural products and synthetic compounds with significant pharmacological properties. THIQ derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and neuroprotective effects. The versatility of the THIQ scaffold allows for structural modifications at various positions, enabling the fine-tuning of its biological profile.

This compound serves as a crucial intermediate in the synthesis of more complex THIQ-containing molecules. The tert-butoxycarbonyl (Boc) protecting group on the 6-amino functionality provides a stable yet readily cleavable handle for further chemical transformations, making it an invaluable tool for medicinal chemists.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 885273-75-6
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Appearance Solid (form may vary)
Synonyms 6-(Boc-amino)-1,2,3,4-tetrahydroisoquinoline, tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

Synthesis

Plausible Synthetic Pathway

The following diagram illustrates a logical synthetic route to the target compound.

G start Starting Material (e.g., 3-methoxyphenethylamine) step1 Pictet-Spengler Reaction start->step1 thniq_core 6-methoxy-1,2,3,4-tetrahydroisoquinoline step1->thniq_core step2 Demethylation thniq_core->step2 hydroxy_thniq 1,2,3,4-tetrahydroisoquinolin-6-ol step2->hydroxy_thniq step3 Nitration hydroxy_thniq->step3 nitro_thniq 6-nitro-1,2,3,4-tetrahydroisoquinoline step3->nitro_thniq step4 Reduction nitro_thniq->step4 amino_thniq 6-amino-1,2,3,4-tetrahydroisoquinoline step4->amino_thniq step5 Boc Protection amino_thniq->step5 target This compound step5->target

Caption: Plausible synthetic pathway for this compound.

General Experimental Protocols

The following are generalized experimental protocols for the key transformations illustrated in the synthetic pathway. These are intended as a guide and would require optimization for specific substrates and scales.

The synthesis of the 6-amino-THIQ precursor can be achieved through various established methods for constructing the THIQ core, such as the Pictet-Spengler or Bischler-Napieralski reactions, followed by functional group manipulations to introduce the amino group at the 6-position.

Illustrative Pictet-Spengler Reaction Workflow:

G start Phenethylamine derivative + Aldehyde/Ketone reaction Reaction in acidic medium (e.g., TFA, HCl) start->reaction imine_formation Iminium ion formation reaction->imine_formation cyclization Intramolecular Cyclization aromatic_substitution Electrophilic Aromatic Substitution cyclization->aromatic_substitution imine_formation->cyclization product Tetrahydroisoquinoline Core aromatic_substitution->product

Caption: Generalized workflow for the Pictet-Spengler reaction.

The protection of the amino group is a standard procedure in organic synthesis.

General Protocol:

  • Dissolve 6-amino-1,2,3,4-tetrahydroisoquinoline in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water).

  • Add a base (e.g., triethylamine, sodium bicarbonate) to the solution.

  • Add di-tert-butyl dicarbonate (Boc)₂O (typically 1.1 to 1.5 equivalents) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound.

Boc Protection Workflow:

G start 6-amino-1,2,3,4-tetrahydroisoquinoline reagents Add (Boc)₂O and Base (e.g., Et₃N, NaHCO₃) start->reagents reaction Stir at Room Temperature reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Caption: General workflow for the Boc protection of an amino group.

Biological Significance and Applications in Drug Discovery

While specific quantitative biological data for this compound is scarce in publicly accessible databases, its utility is evident from its role as a precursor to a multitude of biologically active molecules. The THIQ scaffold is a cornerstone in the development of various therapeutic agents.

The 6-amino position of the THIQ ring is a common point for derivatization to explore structure-activity relationships (SAR). The Boc-protected intermediate allows for selective modification at other positions of the molecule before deprotection and subsequent functionalization of the 6-amino group.

Derivatives of the THIQ core have been investigated for a wide range of therapeutic targets, including:

  • Anticancer Agents: Many natural and synthetic THIQ-containing compounds have demonstrated potent cytotoxic activity against various cancer cell lines.

  • Antimicrobial Agents: The THIQ scaffold has been incorporated into molecules with significant antibacterial and antifungal properties.

  • Central Nervous System (CNS) Agents: THIQ derivatives have been explored for their potential in treating neurodegenerative diseases and other CNS disorders due to their ability to interact with various receptors and enzymes in the brain.

The logical progression in drug discovery utilizing this intermediate is outlined below.

G start This compound modification Chemical Modification at other positions (e.g., N-2) start->modification deprotection Boc Deprotection (Acidic conditions) modification->deprotection derivatization Derivatization of 6-amino group (e.g., amidation, sulfonylation) deprotection->derivatization library Library of Novel THIQ Analogs derivatization->library screening Biological Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_optimization Lead Optimization sar->lead_optimization candidate Drug Candidate lead_optimization->candidate

Caption: Role of the title compound in a typical drug discovery workflow.

Conclusion

This compound is a valuable and versatile research chemical, primarily utilized as a building block in the synthesis of complex molecules with potential therapeutic applications. Its significance lies in the strategic placement of a protected amino group on the privileged tetrahydroisoquinoline scaffold, allowing for controlled and diverse derivatization in the pursuit of novel drug candidates. While direct biological activity data for this specific intermediate is limited, the extensive body of research on THIQ derivatives underscores its importance for medicinal chemists and drug development professionals. Further research into the synthesis of novel derivatives from this intermediate is warranted to explore the full potential of the THIQ scaffold in addressing a range of diseases.

A Technical Guide to tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate is a synthetic organic compound featuring a tetrahydroisoquinoline core. This structural motif is a "privileged scaffold" in medicinal chemistry, frequently found in a wide array of biologically active compounds and approved pharmaceuticals. The presence of a Boc-protected amine at the 6-position and a secondary amine within the tetrahydroisoquinoline ring system makes this molecule a valuable and versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and explores the potential biological significance of molecules derived from this scaffold.

Chemical Properties and Data

While specific experimental data for this exact compound is not widely published in peer-reviewed literature, its general chemical properties can be inferred from its structure and the available information from commercial suppliers.

PropertyData / InformationSource
CAS Number 885273-75-6BLDpharm[1]
Molecular Formula C₁₄H₂₀N₂O₂BLDpharm[1]
Molecular Weight 248.32 g/mol BLDpharm[1]
Appearance Typically a solidInferred
Solubility Expected to be soluble in organic solvents like dichloromethane, methanol, and DMSO.Inferred
Purity Commercially available with purities often exceeding 95-98%.BLDpharm[1]
Storage Recommended to be stored in a cool, dry place, often under an inert atmosphere.BLDpharm[1]

Synthesis and Experimental Protocols

Representative Experimental Protocol: N-Boc Protection of 6-amino-1,2,3,4-tetrahydroisoquinoline

This protocol is a general representation based on standard procedures for the N-Boc protection of amines.[2][3]

Materials:

  • 6-amino-1,2,3,4-tetrahydroisoquinoline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography elution

Procedure:

  • Reaction Setup: To a solution of 6-amino-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane (DCM) at 0 °C (ice bath), add triethylamine (1.1 eq).

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM to the reaction mixture.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Expected Outcome:

The reaction should yield the product as a solid. The yield and purity would depend on the specific reaction conditions and purification efficiency. Commercially available batches typically have high purity.[1]

Logical Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 6-amino-1,2,3,4-tetrahydroisoquinoline reaction N-Boc Protection start1->reaction start2 Di-tert-butyl dicarbonate ((Boc)₂O) start2->reaction start3 Triethylamine (Et₃N) start3->reaction start4 Dichloromethane (DCM) start4->reaction workup Aqueous Work-up reaction->workup Quench & Extract purification Column Chromatography workup->purification Crude Product product This compound purification->product Purified Product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors Ligand Growth Factor Ligand->RTK Binds Inhibitor THIQ-based Kinase Inhibitor Inhibitor->RTK Inhibits

References

Methodological & Application

Application Notes and Protocols for "tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate" in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate" is a key synthetic intermediate in the development of various therapeutic agents. Its structural motif, the 1,2,3,4-tetrahydroisoquinoline (THIQ) core, is a "privileged scaffold" in medicinal chemistry, frequently found in molecules with a wide range of biological activities. The tert-butoxycarbonyl (Boc) protecting group on the 6-amino position allows for selective chemical modifications at other positions of the THIQ ring system, making it a versatile building block for the synthesis of complex molecules.

These application notes provide a comprehensive overview of the utility of "this compound" in drug discovery, with a focus on its application in the synthesis of potent and selective Phosphodiesterase 4 (PDE4) inhibitors.

Application: Intermediate for the Synthesis of PDE4 Inhibitors

The primary application of "this compound" in drug discovery is as a crucial intermediate for the synthesis of compounds targeting Phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, and its inhibition has been shown to be a valid therapeutic strategy for inflammatory diseases such as psoriasis, chronic obstructive pulmonary disease (COPD), and asthma. The THIQ scaffold has been successfully utilized to develop potent and selective PDE4 inhibitors.[1][2][3][4]

Rationale for Use in PDE4 Inhibitor Synthesis

The 6-amino group of the tetrahydroisoquinoline core, once deprotected from the Boc group, serves as a key attachment point for various side chains that can interact with the active site of the PDE4 enzyme. Structure-activity relationship (SAR) studies have demonstrated that modifications at this position can significantly influence the potency and selectivity of the resulting inhibitors.[5]

Data Presentation: Biological Activity of a Representative THIQ-based PDE4 Inhibitor

The following table summarizes the in vitro activity of a representative tetrahydroisoquinoline-based PDE4 inhibitor synthesized from a 6-amino-1,2,3,4-tetrahydroisoquinoline precursor.

Compound IDTargetIC50 (nM)Cell-Based Assay (TNF-α release) IC50 (nM)Reference
Compound 36 PDE4D1.225[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative multi-step synthesis starting from commercially available materials.

Step 1: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline

A common method for the synthesis of 6-nitro-1,2,3,4-tetrahydroisoquinoline involves the nitration of 1,2,3,4-tetrahydroisoquinoline. Regioselectivity for the 6-position can be achieved by using appropriate N-protecting groups and reaction conditions.[6]

  • Materials: 1,2,3,4-tetrahydroisoquinoline, protecting group (e.g., trifluoroacetyl), nitrating agent (e.g., nitric acid/sulfuric acid).

  • Procedure:

    • Protect the secondary amine of 1,2,3,4-tetrahydroisoquinoline with a suitable protecting group.

    • Perform the nitration reaction under controlled temperature to favor substitution at the 6-position.

    • Deprotect the amine to yield 6-nitro-1,2,3,4-tetrahydroisoquinoline.

Step 2: Reduction of 6-Nitro-1,2,3,4-tetrahydroisoquinoline to 6-Amino-1,2,3,4-tetrahydroisoquinoline

The nitro group is reduced to an amine, a crucial step for introducing the carbamate.

  • Materials: 6-Nitro-1,2,3,4-tetrahydroisoquinoline, reducing agent (e.g., catalytic hydrogenation with Pd/C, or iron powder in acidic medium).[7]

  • Procedure:

    • Dissolve 6-nitro-1,2,3,4-tetrahydroisoquinoline in a suitable solvent.

    • Add the catalyst (e.g., 10% Pd/C) and subject the mixture to hydrogenation at an appropriate pressure and temperature until the reaction is complete.

    • Filter the catalyst and concentrate the filtrate to obtain 6-amino-1,2,3,4-tetrahydroisoquinoline.

Step 3: Boc Protection of 6-Amino-1,2,3,4-tetrahydroisoquinoline

The primary amino group at the 6-position is protected with a tert-butoxycarbonyl (Boc) group.

  • Materials: 6-Amino-1,2,3,4-tetrahydroisoquinoline, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent (e.g., tetrahydrofuran or dichloromethane).[8][9]

  • Procedure:

    • Dissolve 6-amino-1,2,3,4-tetrahydroisoquinoline and the base in the chosen solvent.

    • Add Boc₂O dropwise to the solution at room temperature.

    • Stir the reaction mixture until completion, as monitored by TLC.

    • Perform an aqueous work-up and purify the product by column chromatography to yield this compound.

Protocol 2: Synthesis of a Representative THIQ-based PDE4 Inhibitor

This protocol outlines the synthesis of a potent PDE4 inhibitor starting from the deprotected 6-amino-1,2,3,4-tetrahydroisoquinoline.

Step 1: Deprotection of this compound

The Boc protecting group is removed to liberate the free amine.[10]

  • Materials: this compound, strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent like dichloromethane or dioxane).

  • Procedure:

    • Dissolve the Boc-protected compound in the chosen solvent.

    • Add the acid and stir at room temperature until the deprotection is complete.

    • Remove the solvent and excess acid under reduced pressure to obtain the corresponding amine salt.

Step 2: Amide Coupling to Synthesize the Final PDE4 Inhibitor

The free amine is coupled with a carboxylic acid to form the final inhibitor.

  • Materials: 6-Amino-1,2,3,4-tetrahydroisoquinoline salt, the desired carboxylic acid, a coupling agent (e.g., HATU, HBTU), a base (e.g., DIPEA), and a solvent (e.g., DMF or dichloromethane).

  • Procedure:

    • Dissolve the carboxylic acid and the coupling agent in the solvent.

    • Add the base, followed by the 6-amino-1,2,3,4-tetrahydroisoquinoline salt.

    • Stir the reaction mixture at room temperature until completion.

    • Perform an aqueous work-up and purify the final product by column chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathway of PDE4 Inhibition

PDE4_Inhibition_Pathway GPCR GPCR (e.g., β2-Adrenergic Receptor) AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Inflammation Pro-inflammatory Mediator Synthesis (e.g., TNF-α) PKA->Inflammation Inhibits Anti_Inflammation Anti-inflammatory Effects PKA->Anti_Inflammation Leads to THIQ_Inhibitor THIQ-based PDE4 Inhibitor THIQ_Inhibitor->PDE4

Caption: PDE4 Inhibition Signaling Pathway

Experimental Workflow: Synthesis of a THIQ-based PDE4 Inhibitor

Synthesis_Workflow Start 1,2,3,4-Tetrahydroisoquinoline Step1 Step 1: Nitration Start->Step1 Intermediate1 6-Nitro-1,2,3,4-tetrahydroisoquinoline Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Intermediate2 6-Amino-1,2,3,4-tetrahydroisoquinoline Step2->Intermediate2 Step3 Step 3: Boc Protection Intermediate2->Step3 TitleCompound This compound Step3->TitleCompound Step4 Step 4: Boc Deprotection TitleCompound->Step4 Intermediate3 6-Amino-1,2,3,4-tetrahydroisoquinoline Salt Step4->Intermediate3 Step5 Step 5: Amide Coupling Intermediate3->Step5 FinalProduct THIQ-based PDE4 Inhibitor Step5->FinalProduct

Caption: Synthetic Workflow to a THIQ-based PDE4 Inhibitor

References

Application Notes and Protocols: "tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate" as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate is a valuable bifunctional synthetic intermediate that incorporates the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a common feature in a wide array of natural products and pharmacologically active molecules, exhibiting diverse biological activities. This intermediate offers a strategically protected amino group on the aromatic ring, allowing for selective functionalization at other positions of the THIQ core. The tert-butoxycarbonyl (Boc) protecting group provides robust protection under various reaction conditions and can be readily removed under acidic conditions, making it an ideal tool for multi-step syntheses.

These application notes provide a comprehensive overview of the synthesis of this compound and its application in the preparation of key therapeutic targets, including kinase inhibitors, PARP inhibitors, and Factor Xa inhibitors. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in drug discovery and development.

Physicochemical Properties

PropertyValue
CAS Number 885273-75-6
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in methanol, dichloromethane, and other common organic solvents.

Synthetic Protocols

Two primary synthetic routes for the preparation of this compound are outlined below.

Route 1: From 2-Boc-6-nitro-1,2,3,4-tetrahydroisoquinoline

This route involves the initial protection of the secondary amine of the THIQ core, followed by nitration and subsequent reduction of the nitro group.

Workflow for Synthetic Route 1

A 1,2,3,4-Tetrahydro- isoquinoline B 2-Boc-1,2,3,4-Tetra- hydroisoquinoline A->B (Boc)₂O, Base C tert-Butyl 6-nitro-1,2,3,4- tetrahydroisoquinoline- 2-carboxylate B->C Nitrating Agent (e.g., HNO₃/H₂SO₄) D tert-Butyl (1,2,3,4-tetra- hydroisoquinolin-6-yl)- carbamate C->D Reduction (e.g., H₂, Pd/C) A tert-Butyl (1,2,3,4-tetra- hydroisoquinolin-6-yl)carbamate B N-Acylated Intermediate A->B R-COCl, Base C Deprotected Amine B->C TFA or HCl D Final Kinase Inhibitor C->D Amide Coupling (R'-COOH, HATU) TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation Inhibitor IRAK4 Inhibitor Inhibitor->IRAK4

Application Notes and Protocols: Boc Protection Strategy for tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and deprotection of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate, a key intermediate in the development of various pharmaceuticals, notably as a building block for Factor Xa inhibitors. The protocols outline a robust Boc (tert-butyloxycarbonyl) protection strategy for the 6-amino group of 1,2,3,4-tetrahydroisoquinoline, a critical step for subsequent selective functionalization. This guide includes a comprehensive synthesis pathway starting from the corresponding 6-nitro precursor, detailed experimental procedures, quantitative data, and safety information.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Functionalization of the THIQ ring system is crucial for modulating the pharmacological properties of these molecules. Protecting reactive functional groups is a key strategy in the multi-step synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under mild acidic conditions.

This document focuses on the Boc protection of the 6-amino group of 1,2,3,4-tetrahydroisoquinoline, yielding this compound. This protected intermediate is particularly valuable in the synthesis of Factor Xa inhibitors, a class of anticoagulant drugs used for the prevention and treatment of thromboembolic diseases.

Synthesis Pathway

The overall synthetic strategy involves a two-step process starting from 6-nitro-1,2,3,4-tetrahydroisoquinoline:

  • Reduction of the nitro group: The nitro group at the 6-position is reduced to a primary amine to yield 6-amino-1,2,3,4-tetrahydroisoquinoline.

  • Boc protection: The resulting amino group is then protected with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O).

Synthesis_Pathway Start 6-Nitro-1,2,3,4- tetrahydroisoquinoline Intermediate 6-Amino-1,2,3,4- tetrahydroisoquinoline Start->Intermediate Reduction (e.g., SnCl2, HCl) Product tert-Butyl (1,2,3,4- tetrahydroisoquinolin-6-yl)carbamate Intermediate->Product Boc Protection ((Boc)2O, Base) Factor_Xa_Workflow cluster_0 Synthesis of Key Intermediate cluster_1 Core Modification and Elaboration cluster_2 Final Drug Synthesis Start 6-Amino-1,2,3,4- tetrahydroisoquinoline Protected_Intermediate tert-Butyl (1,2,3,4- tetrahydroisoquinolin-6-yl)carbamate Start->Protected_Intermediate Boc Protection Modified_Intermediate Modified Boc-protected THIQ Derivative Protected_Intermediate->Modified_Intermediate Further Synthetic Steps Deprotected_Intermediate Deprotected Modified THIQ Derivative Modified_Intermediate->Deprotected_Intermediate Boc Deprotection Final_Product Factor Xa Inhibitor (e.g., Rivaroxaban, Apixaban analogs) Deprotected_Intermediate->Final_Product Amide Coupling, etc.

Application Notes and Protocols: Deprotection of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate to yield 6-amino-1,2,3,4-tetrahydroisoquinoline. The removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step in the synthesis of various biologically active compounds and pharmaceutical intermediates derived from the 1,2,3,4-tetrahydroisoquinoline scaffold.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent scaffold in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological activities. The amino-substituted THIQ, specifically 6-amino-1,2,3,4-tetrahydroisoquinoline, serves as a key building block in medicinal chemistry. The Boc protecting group is frequently employed to mask the amino functionality during synthetic sequences due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2]

This document outlines the most common and effective acidic conditions for the deprotection of this compound, focusing on methods utilizing trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

Deprotection Conditions: A Comparative Overview

The selection of the deprotection reagent and conditions is crucial to ensure high yield and purity of the desired 6-amino-1,2,3,4-tetrahydroisoquinoline. The following table summarizes common acidic conditions for Boc deprotection.

ReagentSolventTypical ConcentrationTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 to Room Temperature1 - 4 hoursMost common method; TFA is volatile and corrosive.[3][4][5]
Hydrochloric Acid (HCl)1,4-Dioxane4 M0 to Room Temperature30 minutes - 2 hoursFast and efficient; provides the hydrochloride salt directly.[6][7]
Hydrochloric Acid (HCl)Methanol / Ethyl Acetate1-3 MRoom Temperature1 - 18 hoursMilder conditions may be suitable for sensitive substrates.
Aqueous Phosphoric AcidTetrahydrofuran (THF)85%Room Temperature12 - 24 hoursA milder, environmentally benign alternative.[8]
Oxalyl ChlorideMethanol3 equivalentsRoom Temperature1 - 4 hoursA mild method for selective deprotection.[4]

Reaction Mechanism and Workflow

The acidic deprotection of a Boc-protected amine proceeds through a well-established mechanism. The following diagrams illustrate the chemical transformation and a general experimental workflow.

G cluster_reaction Boc Deprotection Mechanism start This compound protonation Protonated Carbamate start->protonation + H+ (Acid) carbamic_acid Carbamic Acid Intermediate protonation->carbamic_acid - tert-Butyl Cation product 6-Amino-1,2,3,4-tetrahydroisoquinoline (as salt) carbamic_acid->product - CO2 tert_butyl_cation tert-Butyl Cation isobutylene Isobutylene tert_butyl_cation->isobutylene - H+ co2 CO2

Caption: Acid-catalyzed deprotection of the Boc group.[9]

G cluster_workflow General Experimental Workflow dissolution Dissolve Boc-protected compound in solvent acid_addition Add acid (e.g., TFA or HCl) at 0 °C dissolution->acid_addition reaction Stir at room temperature (Monitor by TLC/LC-MS) acid_addition->reaction workup Work-up (Solvent removal, neutralization, extraction) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification final_product Isolated Product: 6-Amino-1,2,3,4-tetrahydroisoquinoline purification->final_product

References

Application Notes: High-Throughput Synthesis of a Tetrahydroisoquinoline Library for Dopamine Receptor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1] Its rigid framework and ability to present substituents in a defined three-dimensional arrangement make it an ideal starting point for the construction of combinatorial libraries targeting a wide range of biological entities. This application note details the use of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate as a key building block for the efficient solid-phase synthesis of a diverse library of THIQ derivatives. The Boc-protecting group on the exocyclic amine allows for straightforward diversification, while the secondary amine of the THIQ core provides a handle for further chemical modifications. Libraries derived from this scaffold have shown significant potential in identifying potent and selective ligands for various G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The protocols outlined below describe a robust workflow for the parallel synthesis of a THIQ-based library and subsequent screening against a panel of dopamine receptors, which are implicated in a variety of neurological and psychiatric disorders. The data presented demonstrates the utility of this scaffold in generating novel chemical matter with high affinity and selectivity for the dopamine D3 receptor.

Chemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of the starting material is crucial for reaction optimization and library design.

PropertyValueReference
Molecular Formula C14H20N2O2[2]
Molecular Weight 248.32 g/mol [2]
CAS Number 885273-75-6[2]
Appearance Solid[2]
General Reactivity The Boc-protected amine at the 6-position is stable to a wide range of reaction conditions, allowing for selective manipulation of the secondary amine within the THIQ ring system. Deprotection of the Boc group under acidic conditions reveals a primary amine that can be further functionalized. The secondary amine of the THIQ core is nucleophilic and can be readily acylated, alkylated, or used in other coupling reactions.

Experimental Protocols

The following protocols provide a generalized workflow for the solid-phase synthesis of a diversified tetrahydroisoquinoline library.

Protocol 1: Immobilization of the THIQ Scaffold on Solid Support

This protocol describes the attachment of the THIQ core to a solid support via the secondary amine.

Materials:

  • This compound

  • Wang resin (or other suitable resin with a hydroxyl functional group)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Solid-phase synthesis vessel with a filter

Procedure:

  • Swell the Wang resin (1.0 eq) in anhydrous DCM (10 mL per gram of resin) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DCM from the swollen resin.

  • In a separate flask, dissolve this compound (3.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the THIQ scaffold to the resin, followed by anhydrous DCM.

  • Add DIC (3.0 eq) and a catalytic amount of DMAP (0.1 eq) to the resin slurry.

  • Agitate the reaction mixture at room temperature for 16-24 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: Diversification of the Immobilized Scaffold (Acylation Example)

This protocol details the acylation of the immobilized THIQ scaffold.

Materials:

  • Resin-bound THIQ scaffold

  • A library of carboxylic acids (3.0 eq per reaction)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Anhydrous DMF

  • Solid-phase synthesis vessels (e.g., in a parallel synthesizer)

Procedure:

  • Swell the resin-bound THIQ scaffold in anhydrous DMF for 1 hour.

  • In separate vials, pre-activate each carboxylic acid from the library by dissolving it in anhydrous DMF with PyBOP and DIPEA. Let the activation proceed for 15 minutes.

  • Drain the DMF from the resin and add the activated carboxylic acid solution to the respective reaction vessels.

  • Agitate the reaction mixtures at room temperature for 4-6 hours.

  • Drain the reaction solutions and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 3: Cleavage from Resin and Deprotection

This protocol describes the cleavage of the synthesized compounds from the solid support and concomitant removal of the Boc protecting group.

Materials:

  • Diversified resin-bound THIQ library

  • Trifluoroacetic acid (TFA)

  • DCM

  • Triisopropylsilane (TIS) (as a scavenger)

  • Collection vials

Procedure:

  • Wash the resin with DCM (3 x 10 mL) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5).

  • Add the cleavage cocktail to each reaction vessel containing the resin (approximately 2 mL per 100 mg of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into labeled collection vials.

  • Concentrate the filtrate under a stream of nitrogen to reduce the volume.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

Data Presentation

The following tables summarize the binding affinities of a representative library of tetrahydroisoquinoline derivatives against a panel of dopamine receptors and the σ2 receptor.

Table 1: Binding Affinities (Ki, nM) of 6,7-Dimethoxy-THIQ Analogs at Dopamine and σ2 Receptors [3]

CompoundRD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)σ2 (Ki, nM)
5a 4-Fluorophenyl>10,000>10,000>10,000>10,000>10,000>10,000
5b 2-Naphthyl>10,0003807802,100>10,0001,200
5g 3,4-Dichlorophenyl>10,0001,8001.280>10,000>10,000
5s 4-Trifluoromethylphenyl>10,0002,1003.4120>10,000>10,000
5t 4-Cyanophenyl>10,0003,2008.5150>10,000>10,000

Table 2: Binding Affinities (Ki, nM) of 6,7-Dihydroxy-THIQ Analogs at Dopamine and σ2 Receptors [3]

CompoundRD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)σ2 (Ki, nM)
6a 3,4-Dichlorophenyl95452.070>10,000>10,000
6b 4-Trifluoromethylphenyl2101205.5180>10,0001,500
6c 4-Cyanophenyl35025012280>10,0002,100

Visualizations

Dopamine D3 Receptor Signaling Pathway

Dopamine receptors are G-protein coupled receptors. The D2-like receptors, including D3, couple to Gi inhibitory proteins.[3]

G Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates THIQ_Ligand THIQ Ligand (Antagonist) THIQ_Ligand->D3R Blocks G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of THIQ ligands.

Experimental Workflow for Library Synthesis

The following diagram illustrates the key steps in the solid-phase synthesis of the tetrahydroisoquinoline library.

workflow cluster_synthesis Solid-Phase Synthesis cluster_processing Post-Synthesis Start Start: tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate Immobilization Immobilization on Resin Start->Immobilization Diversification Diversification (e.g., Acylation) Immobilization->Diversification Cleavage Cleavage & Deprotection Diversification->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Screening Biological Screening Purification->Screening

Caption: Workflow for the solid-phase synthesis and screening of a THIQ library.

References

Application Notes and Protocols for the Analytical Characterization of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analytical characterization of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate, a key intermediate in pharmaceutical synthesis. The following methods for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented to ensure accurate assessment of purity, identity, and structural integrity.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for assessing the purity of pharmaceutical intermediates. A reversed-phase HPLC method is generally suitable for the analysis of carbamate compounds.[1][2] This protocol outlines a general-purpose method that can be optimized for specific laboratory conditions and instrumentation.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a UV detector (e.g., Waters Alliance e2695 Separations Module or similar)[3]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or Trifluoroacetic acid (0.1%)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase to a final concentration of approximately 0.1 mg/mL for injection.

  • Chromatographic Conditions:

    • The following conditions are a starting point and may require optimization.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 254 nm
Injection Volume 10 µL
  • Data Analysis:

    • Integrate the peak areas in the resulting chromatogram.

    • Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in ACN/Water start->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute inject Inject 10 µL dilute->inject separate C18 Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation start_lcms Prepare Stock Solution dilute_lcms Dilute to 1-10 µg/mL start_lcms->dilute_lcms inject_lcms Inject Sample dilute_lcms->inject_lcms separate_lcms LC Separation inject_lcms->separate_lcms ionize_lcms ESI+ Ionization separate_lcms->ionize_lcms detect_ms Mass Detection ionize_lcms->detect_ms extract_ion Extract Ion Chromatogram detect_ms->extract_ion confirm_mass Confirm [M+H]⁺ extract_ion->confirm_mass report_lcms Confirm Identity confirm_mass->report_lcms Analytical_Logic cluster_techniques Analytical Techniques cluster_results Derived Information compound This compound hplc HPLC compound->hplc lcms LC-MS compound->lcms nmr NMR compound->nmr purity Purity hplc->purity identity Identity (Mass) lcms->identity structure Structure nmr->structure final_assessment Final Quality Assessment

References

Application Notes and Protocols: Characterization of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the synthetic building block, tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate. This document includes tabulated spectral data, comprehensive experimental protocols for data acquisition, and a generalized workflow for the characterization of such synthetic intermediates.

Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. This data is compiled based on the analysis of structurally similar compounds and is provided as a reference for researchers working with this molecule.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.10d1HAr-H
~6.95dd1HAr-H
~6.80s1HAr-H
~6.50s (br)1HNH (carbamate)
~4.05s2HCH₂ (C1)
~3.15t2HCH₂ (C3)
~2.75t2HCH₂ (C4)
~2.00s (br)1HNH (tetrahydroisoquinoline)
1.52s9HC(CH₃)₃

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~155.5C=O (carbamate)
~137.0Ar-C
~134.5Ar-C
~128.0Ar-C
~127.0Ar-C
~118.0Ar-C
~115.0Ar-C
~80.5C (CH₃)₃
~45.0CH₂ (C1)
~42.0CH₂ (C3)
~29.0CH₂ (C4)
28.4C(C H₃)₃

Table 3: Mass Spectrometry Data (ESI+)

m/zIon
263.1754[M+H]⁺
285.1573[M+Na]⁺
207.1128[M-tBu+H]⁺
163.1175[M-Boc+H]⁺

Experimental Protocols

The following are generalized protocols for obtaining NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance NEO 500 spectrometer (or equivalent) with a magnetic field strength of 11.75 T, operating at 500.20 MHz for ¹H and 125.78 MHz for ¹³C nuclei, can be used.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3.28 s

  • Spectral Width: 20.5 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.09 s

  • Spectral Width: 240 ppm

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q-Exactive Plus Orbitrap or a Waters Q-TOF Premier equipped with an electrospray ionization (ESI) source is recommended.

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

LC-MS Parameters (for analysis of a reaction mixture):

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

Direct Infusion Parameters (for a pure sample):

  • Flow Rate: 5-10 µL/min.

Mass Spectrometer Parameters (Positive ESI Mode):

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 50-500

Data Analysis: Process the raw data to identify the molecular ion ([M+H]⁺) and other characteristic adducts or fragments.

Workflow and Diagrams

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Reporting start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup nmr NMR Spectroscopy (1H, 13C) workup->nmr Isolated Product ms Mass Spectrometry workup->ms Isolated Product purity Purity Analysis (e.g., HPLC) workup->purity Isolated Product data_analysis Spectral Interpretation nmr->data_analysis ms->data_analysis purity->data_analysis reporting Application Note Generation data_analysis->reporting

Caption: Workflow for Synthesis and Characterization.

This second diagram illustrates the logical relationship of the analytical techniques used for structural elucidation.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry compound tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate h_nmr 1H NMR compound->h_nmr Provides proton environment c_nmr 13C NMR compound->c_nmr Provides carbon framework esi_ms ESI-MS compound->esi_ms Determines molecular weight

Caption: Analytical Techniques for Structural Elucidation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis involves the protection of the 6-amino group of 6-amino-1,2,3,4-tetrahydroisoquinoline using di-tert-butyl dicarbonate (Boc₂O). The key challenge is to achieve selective protection of the exocyclic primary amine without protecting the endocyclic secondary amine. This is typically achieved by performing the reaction under conditions that favor mono-protection.

Q2: I am getting a mixture of products, including the di-protected compound. How can I improve the selectivity for the desired mono-protected product?

Formation of the di-Boc protected byproduct is a common issue. To enhance the yield of the mono-protected product, you can employ a strategy that involves the in-situ generation of one equivalent of hydrochloric acid (HCl). This protonates one of the amino groups, rendering it less nucleophilic and thus less likely to react with Boc₂O. The exocyclic primary amine is generally more basic and nucleophilic than the endocyclic secondary amine, and will be preferentially protected.

Q3: My reaction is sluggish or incomplete. What are the possible reasons and solutions?

Several factors can lead to an incomplete reaction:

  • Poor quality of reagents: Ensure that the 6-amino-1,2,3,4-tetrahydroisoquinoline starting material is pure and that the di-tert-butyl dicarbonate has not hydrolyzed.

  • Inadequate mixing: If the starting material is not fully dissolved, the reaction can be slow. Ensure vigorous stirring and consider using a co-solvent to improve solubility.

  • Low temperature: While the reaction is often carried out at room temperature, gentle heating (e.g., to 40 °C) can sometimes improve the reaction rate. However, be cautious as higher temperatures can also lead to side reactions.

Q4: What is the best method to purify the final product?

A combination of acid-base extraction and column chromatography is typically effective. The mono-Boc-protected product, containing a free secondary amine, can be separated from the neutral di-Boc byproduct by extraction into an acidic aqueous solution. After basification of the aqueous layer, the desired product can be extracted back into an organic solvent. Final purification can be achieved by silica gel column chromatography.

Q5: How can I confirm the identity and purity of my final product?

The identity and purity of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the Boc protecting group can be identified by a characteristic singlet at around 1.5 ppm in the ¹H NMR spectrum, corresponding to the nine protons of the tert-butyl group.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product formation Inactive di-tert-butyl dicarbonate (Boc₂O).Use fresh, high-quality Boc₂O. Store it in a desiccator to prevent hydrolysis.
Poor solubility of the starting amine.Use a co-solvent system (e.g., THF/water, methanol) to ensure complete dissolution of the 6-amino-1,2,3,4-tetrahydroisoquinoline.
Insufficient reaction time or temperature.Monitor the reaction by TLC. If the reaction is slow at room temperature, consider gentle heating to 40°C.
Formation of significant amounts of di-Boc protected byproduct Both amino groups are reacting with Boc₂O.Employ a selective mono-protection protocol. A common method is the in-situ generation of one equivalent of HCl from a reagent like acetyl chloride or thionyl chloride in methanol. This protonates the more basic amino group, preventing its reaction.
Difficult purification Similar polarity of the desired product and byproducts.Utilize an acid-base extraction workup. The mono-Boc product and unreacted diamine will be extracted into an acidic aqueous phase, while the di-Boc product remains in the organic phase. After separation, the aqueous phase can be basified and the desired product extracted.
Co-elution during column chromatography.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) may be necessary. Adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and separation.
Product decomposes during workup or purification The Boc group is acid-labile.Avoid prolonged exposure to strong acidic conditions during the workup. Use dilute acids for extraction and perform the steps expeditiously.

Experimental Protocols

Key Experimental Protocol: Regioselective Mono-Boc Protection

This protocol is a general method adapted for the selective synthesis of this compound.

Materials:

  • 6-amino-1,2,3,4-tetrahydroisoquinoline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol (MeOH)

  • Acetyl chloride (AcCl) or Thionyl chloride (SOCl₂)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-amino-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 eq) or thionyl chloride (1.0 eq) dropwise to the stirred solution. A precipitate of the hydrochloride salt may form.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in water and wash with a non-polar organic solvent like diethyl ether or hexanes to remove the di-Boc byproduct.

  • Basify the aqueous layer to a pH > 10 with a sodium hydroxide solution.

  • Extract the product from the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Comparison of General Reaction Conditions for Mono-Boc Protection of Diamines

Parameter Method 1: In-situ HCl Generation Method 2: Biphasic System
Diamine:Boc₂O Ratio 1:11:1
Solvent Methanol or THFChloroform/Water
Acid Source Acetyl Chloride or Thionyl ChlorideNone
Base Triethylamine (in some variations)Sodium Bicarbonate
Temperature 0 °C to Room TemperatureReflux
Typical Yield Moderate to HighVariable
Selectivity Generally good for mono-protectionCan lead to mixtures

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start 6-Amino-1,2,3,4- tetrahydroisoquinoline Reaction Stir at 0°C to RT Start->Reaction Reagents Boc₂O, MeOH, AcCl (or SOCl₂) Reagents->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Reaction Mixture Extraction Acid-Base Extraction Evaporation->Extraction Chromatography Column Chromatography Extraction->Chromatography Product tert-Butyl (1,2,3,4- tetrahydroisoquinolin-6-yl)carbamate Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality (Amine, Boc₂O) Start->Check_Reagents No Check_Solubility Is Starting Material Fully Dissolved? Start->Check_Solubility Yes Check_Conditions Review Reaction Time and Temperature Check_Solubility->Check_Conditions Yes Optimize_Conditions Optimize Reaction Conditions Check_Solubility->Optimize_Conditions No Di_Boc Di-Boc Product Observed? Check_Conditions->Di_Boc Yes Check_Conditions->Optimize_Conditions No Selective_Protocol Implement Selective Mono-protection Protocol Di_Boc->Selective_Protocol Yes Purification_Issue Purification Issues? Di_Boc->Purification_Issue No Success Successful Synthesis Selective_Protocol->Success Optimize_Conditions->Success Acid_Base_Extraction Perform Acid-Base Extraction Purification_Issue->Acid_Base_Extraction Yes Purification_Issue->Success No Optimize_Chroma Optimize Column Chromatography Acid_Base_Extraction->Optimize_Chroma Optimize_Chroma->Success

Caption: Troubleshooting decision tree for the synthesis of the target carbamate.

Signaling_Pathway cluster_reactants Reactants cluster_products Products Amine 6-Amino-1,2,3,4- tetrahydroisoquinoline MonoBoc Mono-Boc Product (Desired) Amine->MonoBoc + 1 eq Boc₂O DiBoc Di-Boc Product (Side Product) Amine->DiBoc + >1 eq Boc₂O Unreacted Unreacted Amine Amine->Unreacted Boc2O Di-tert-butyl dicarbonate (Boc₂O) MonoBoc->DiBoc + 1 eq Boc₂O

Caption: Relationship between reactants and potential products in the Boc protection reaction.

Technical Support Center: Optimizing "tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate" Reaction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inactive reagents.1. Reaction Time & Temperature: Increase the reaction time or gradually elevate the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 2. Reagent Quality: Use fresh di-tert-butyl dicarbonate (Boc₂O) and ensure the solvent is anhydrous. The starting amine, 6-amino-1,2,3,4-tetrahydroisoquinoline, should be pure. 3. Base Selection: Triethylamine (TEA) is a common choice. Consider using a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) if the reaction is sluggish.
Presence of Multiple Spots on TLC (Side Products) 1. Di-Boc protection: The secondary amine in the tetrahydroisoquinoline ring may also get protected. 2. Urea formation: Reaction of the amine with CO₂ (from Boc₂O decomposition). 3. Over-alkylation: If a strong base is used in excess.1. Stoichiometry: Use a controlled amount of Boc₂O (typically 1.05-1.2 equivalents). Adding the Boc₂O solution dropwise to the amine solution can help minimize di-protection. 2. Reaction Conditions: Maintain a controlled temperature (e.g., 0 °C to room temperature) to minimize the decomposition of Boc₂O. 3. Purification: Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the desired mono-Boc product from impurities.
Difficulty in Product Isolation/Purification 1. Product solubility: The product may have similar polarity to the starting material or byproducts. 2. Emulsion during workup: Formation of an emulsion during the aqueous extraction can lead to product loss.1. Chromatography: Employ careful column chromatography with a shallow gradient to improve separation. 2. Workup: Use brine (saturated NaCl solution) to break up emulsions during the extraction process. Ensure the pH of the aqueous layer is adjusted appropriately to ensure the product remains in the organic phase.
Product appears as an oil instead of a solid 1. Residual solvent: Trapped solvent can prevent crystallization. 2. Impurities: The presence of side products can lower the melting point and inhibit crystallization.1. Drying: Dry the purified product under high vacuum for an extended period to remove all residual solvents. 2. Recrystallization/Trituration: Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification and further purify the product.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The reaction involves the protection of the primary amino group of 6-amino-1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Reaction_Scheme cluster_reactants Reactants cluster_product Product Starting_Material 6-Amino-1,2,3,4- tetrahydroisoquinoline Product_Molecule This compound Starting_Material->Product_Molecule Base (e.g., TEA) Solvent (e.g., DCM) Reagent Di-tert-butyl dicarbonate (Boc)₂O

Caption: General reaction scheme for Boc protection.

Q2: Which solvent is optimal for this reaction?

A2: Dichloromethane (DCM) and Tetrahydrofuran (THF) are commonly used and effective solvents for this type of reaction. They are inert to the reaction conditions and effectively dissolve both the starting material and the Boc anhydride. Using anhydrous solvents is recommended to prevent hydrolysis of the Boc anhydride.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable mobile phase, such as 10% methanol in dichloromethane or 50% ethyl acetate in hexanes. The product, being less polar than the starting amine, will have a higher Rf value. Staining with ninhydrin can be used to visualize the starting amine, which will appear as a colored spot, while the protected product will not stain.

Q4: What are the expected ¹H NMR chemical shifts for the final product?

A4: While the exact shifts can vary depending on the solvent, you can generally expect the following:

  • Aromatic protons: Signals in the range of 6.8-7.5 ppm.

  • -CH₂- groups of the tetrahydroisoquinoline ring: Signals typically between 2.7 and 4.0 ppm.

  • -NH- of the carbamate: A broad singlet, often around 6.5 ppm.

  • tert-Butyl group (-C(CH₃)₃): A characteristic sharp singlet at approximately 1.5 ppm, integrating to 9 protons.

Q5: What is the most common side product and how can I avoid it?

A5: The most common side product is the di-protected species, where both the primary amine at the 6-position and the secondary amine within the tetrahydroisoquinoline ring are protected with a Boc group. To minimize this, use a slight excess (1.05-1.2 equivalents) of Boc₂O and add it slowly to the reaction mixture, preferably at a reduced temperature (0 °C).

Experimental Protocols

Protocol 1: Boc Protection using Triethylamine in Dichloromethane
  • Preparation: To a solution of 6-amino-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of amine) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (TEA, 1.5 eq).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in anhydrous DCM (2 mL per mmol of Boc₂O) dropwise over 15-30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench with water. Separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve amine in DCM B Add TEA A->B C Cool to 0 °C B->C D Add Boc₂O solution dropwise C->D E Warm to RT and stir D->E F Monitor by TLC E->F G Quench with water F->G H Aqueous washes G->H I Dry and concentrate H->I J Column chromatography I->J

Caption: Experimental workflow for Boc protection.

Logic Diagram for Optimization

The following diagram illustrates the logical relationships between key parameters for optimizing the reaction yield.

Optimization_Logic cluster_inputs Input Parameters cluster_outputs Outputs Reagents Reagent Quality (Amine, Boc₂O) Yield Yield Reagents->Yield Purity Purity Reagents->Purity Stoichiometry Stoichiometry (Boc₂O equivalents) Stoichiometry->Yield Stoichiometry->Purity affects side products Base Base (Type, Equivalents) Base->Yield Solvent Solvent (Type, Anhydrous) Solvent->Yield Temperature Temperature Temperature->Yield Temperature->Purity affects side reactions Time Reaction Time Time->Yield

Caption: Key parameters for reaction optimization.

Technical Support Center: Synthesis of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate.

Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields can stem from several factors, including incomplete reactions, degradation of starting materials or products, and suboptimal reaction conditions. Here are some common causes and solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, low temperature, or inadequate mixing. The starting material, 6-amino-1,2,3,4-tetrahydroisoquinoline, may not be fully soluble in the reaction solvent.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure vigorous stirring to maintain a homogeneous mixture. Using a co-solvent like THF in an aqueous medium can improve solubility.[1][2]

  • Reagent Decomposition:

    • Cause: Di-tert-butyl dicarbonate (Boc₂O) is sensitive to moisture and can hydrolyze. The starting amine can be susceptible to oxidation.

    • Solution: Use freshly opened or properly stored Boc₂O. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal pH:

    • Cause: The pH of the reaction mixture can significantly impact the nucleophilicity of the amine and the stability of the Boc protecting group.

    • Solution: For Boc protection, a basic medium is generally required to deprotonate the amine, enhancing its nucleophilicity.[3] Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate.[3] Careful control of the amount of base is crucial.

Q2: I am observing multiple spots on my TLC analysis of the crude product. What are the likely side products?

The presence of multiple spots on a TLC plate indicates the formation of impurities. For the synthesis of this compound, several side products are possible depending on the synthetic route. A common route is the Boc protection of 6-amino-1,2,3,4-tetrahydroisoquinoline.

  • Di-Boc Protected Product:

    • Structure: tert-Butyl (6-(tert-butoxycarbonylamino)-3,4-dihydroisoquinoline-2(1H)-yl)carboxylate

    • Cause: The starting material has two amine groups: a secondary amine in the tetrahydroisoquinoline ring and a primary aromatic amine at the 6-position. Both can react with Boc₂O, leading to a di-protected species. This is more likely with an excess of Boc₂O, prolonged reaction times, or the use of a highly activating catalyst like 4-dimethylaminopyridine (DMAP).[1]

    • Identification: The di-Boc product will have a higher molecular weight and will likely be less polar (higher Rf on TLC) than the desired mono-Boc product.

  • N-Boc Isomer:

    • Structure: tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

    • Cause: Preferential protection of the more nucleophilic secondary amine in the ring over the aromatic amine.

    • Identification: This isomer will have the same molecular weight as the desired product but may have a different Rf value on TLC. Spectroscopic analysis (NMR) would be required for definitive identification.

  • Unreacted Starting Material:

    • Structure: 6-Amino-1,2,3,4-tetrahydroisoquinoline

    • Cause: Incomplete reaction.

    • Identification: This will be a more polar spot (lower Rf) on the TLC plate compared to the product.

  • Urea Formation:

    • Cause: An isocyanate intermediate can form, which then reacts with another amine molecule to produce a urea derivative. This is more prevalent at higher temperatures.[1][2]

    • Identification: This side product will have a significantly different molecular weight and polarity.

Q3: How can I minimize the formation of the di-Boc protected side product?

Minimizing the formation of the di-Boc product is crucial for obtaining a high yield of the desired compound.

  • Stoichiometry Control: Use a controlled amount of Boc₂O, typically 1.0 to 1.2 equivalents relative to the starting amine.[1]

  • Reaction Conditions:

    • Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.

    • Avoid using an excess of a highly reactive catalyst like DMAP. If a catalyst is necessary, use it in catalytic amounts (e.g., 0.1 equivalents).[1]

  • Slow Addition: Add the Boc₂O solution dropwise to the solution of the amine to maintain a low concentration of the protecting agent throughout the reaction.

  • Monitoring: Closely monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent further reaction to the di-Boc product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Boc protection of an amine?

The Boc protection of an amine involves the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the Boc-protected amine, carbon dioxide, and tert-butoxide. The tert-butoxide is basic enough to deprotonate the resulting ammonium salt, or an external base is added for this purpose.[3]

Q2: Which solvent is best for the Boc protection of 6-amino-1,2,3,4-tetrahydroisoquinoline?

A variety of solvents can be used for Boc protection, including tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and mixtures of water with organic solvents like dioxane or THF.[3] For 6-amino-1,2,3,4-tetrahydroisoquinoline, which may have limited solubility in purely organic solvents, a mixture of THF and water or DCM can be effective. The choice of solvent may also influence the selectivity of the protection between the two amino groups.

Q3: How can I purify the crude product to remove the side products?

Flash column chromatography on silica gel is the most common method for purifying the desired this compound from the side products. A gradient elution system, for example, with ethyl acetate in hexanes or DCM in methanol, can effectively separate the desired product from the less polar di-Boc side product and the more polar unreacted starting material.

Q4: Can I selectively protect the aromatic amine over the secondary amine in the ring?

Selective protection of the aromatic amine in the presence of a more nucleophilic secondary amine is challenging. The relative nucleophilicity of the two amines will dictate the major product. The secondary aliphatic amine is generally more nucleophilic than the primary aromatic amine. Therefore, protection is likely to occur preferentially at the secondary amine. To achieve selective protection at the 6-amino position, one might need to first protect the secondary amine with an orthogonal protecting group, then perform the Boc protection on the aromatic amine, and finally selectively deprotect the secondary amine.

Q5: What are the typical conditions for the deprotection of the Boc group?

The Boc group is readily cleaved under acidic conditions.[3] A common method is treatment with trifluoroacetic acid (TFA) in a solvent like DCM.[3] Other acidic conditions, such as HCl in an organic solvent (e.g., dioxane or methanol), can also be used.

Quantitative Data Summary

Side ProductStructureLikelihood of FormationFavorable ConditionsMitigation Strategies
Di-Boc Protected Producttert-Butyl (6-(tert-butoxycarbonylamino)-3,4-dihydroisoquinoline-2(1H)-yl)carboxylateHighExcess Boc₂O, prolonged reaction time, high temperature, use of DMAP.Use 1.0-1.2 eq. of Boc₂O, lower reaction temperature, slow addition of Boc₂O, monitor reaction closely.
N-Boc Isomertert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylateMediumDue to higher nucleophilicity of the secondary amine.Difficult to avoid completely. Purification by column chromatography is necessary.
Unreacted Starting Material6-Amino-1,2,3,4-tetrahydroisoquinolineMediumInsufficient Boc₂O, short reaction time, low temperature.Use a slight excess of Boc₂O (1.1-1.2 eq.), ensure complete reaction by monitoring.
Urea DerivativeR-NH-CO-NH-RLowHigh reaction temperatures.Maintain a low reaction temperature (0 °C to room temperature).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the Boc protection of 6-amino-1,2,3,4-tetrahydroisoquinoline.

Materials:

  • 6-Amino-1,2,3,4-tetrahydroisoquinoline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 6-amino-1,2,3,4-tetrahydroisoquinoline (1.0 eq.) in DCM.

  • Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq.) in DCM.

  • Add the Boc₂O solution dropwise to the amine solution at 0 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

Reaction_Pathway SM 6-Amino-1,2,3,4- tetrahydroisoquinoline Product tert-Butyl (1,2,3,4- tetrahydroisoquinolin-6-yl)carbamate SM->Product Boc Protection Boc2O Boc₂O, Base Solvent

Caption: Main synthetic pathway for this compound.

Side_Product_Formation cluster_main Main Reaction cluster_side Side Reactions SM 6-Amino-1,2,3,4- tetrahydroisoquinoline Product Desired Mono-Boc Product SM->Product + 1.1 eq. Boc₂O DiBoc Di-Boc Product SM->DiBoc + Excess Boc₂O NBoc N-Boc Isomer SM->NBoc Preferential N-protection

Caption: Potential side product formation during Boc protection.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze Crude by TLC/LC-MS Start->Check_TLC Multiple_Spots Multiple Spots Observed? Check_TLC->Multiple_Spots Low_Conversion High Starting Material? Multiple_Spots->Low_Conversion No Identify_Side_Products Identify Side Products: - Di-Boc - N-Boc Isomer Multiple_Spots->Identify_Side_Products Yes Optimize_Conditions Optimize Reaction: - Increase time/temp - Check reagents Low_Conversion->Optimize_Conditions Yes Purify Purify by Column Chromatography Low_Conversion->Purify No Optimize_Conditions->Purify Adjust_Stoichiometry Adjust Stoichiometry: - Use 1.1 eq. Boc₂O Identify_Side_Products->Adjust_Stoichiometry Adjust_Stoichiometry->Purify

Caption: Troubleshooting workflow for synthesis issues.

References

"tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate" stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, the compound should be stored at -20°C in a tightly sealed container, away from moisture.[1]

Q2: How stable is the tert-butyl (Boc) protecting group on this molecule?

A2: The tert-butoxycarbonyl (Boc) group is known to be stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation. However, it is sensitive to and can be cleaved by strong acids.[2]

Q3: Can I handle this compound at room temperature for short periods?

A3: While long-term storage should be at -20°C, the compound is generally stable enough for handling at room temperature during routine experimental procedures such as weighing and dissolution. To minimize potential degradation, it is advisable to minimize the time the compound is exposed to ambient conditions.

Q4: Is this compound sensitive to light or air?

A4: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to store it in a light-protected container (e.g., an amber vial) and to minimize its exposure to air, especially if it will be stored for an extended period.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.
  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been consistently stored at -20°C in a sealed, dry environment.

    • Assess Purity: If degradation is suspected, re-analyze the purity of your sample using techniques like HPLC or LC-MS. Compare the results with the certificate of analysis provided by the supplier.

    • Use a Fresh Sample: If possible, use a fresh, unopened sample of the compound to repeat the experiment and see if the results differ.

Issue 2: The compound appears to have degraded upon dissolution in an acidic solvent.
  • Possible Cause: The Boc protecting group is labile in the presence of strong acids.

  • Troubleshooting Steps:

    • pH of the Solvent: Check the pH of your solvent. The Boc group can be cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4]

    • Alternative Solvents: If your experimental conditions permit, consider using a non-acidic solvent.

    • Milder Acidic Conditions: If an acidic environment is necessary, milder acids like aqueous phosphoric acid may be an alternative to stronger acids to avoid deprotection.[2][5]

Issue 3: The compound shows poor solubility.
  • Possible Cause: The compound may have specific solubility characteristics.

  • Troubleshooting Steps:

    • Consult Supplier Information: Check the product datasheet or supplier information for recommended solvents.

    • Solvent Screening: Perform small-scale solubility tests in a range of common laboratory solvents (e.g., DMSO, DMF, methanol, dichloromethane).

    • Gentle Warming or Sonication: Gentle warming or sonication can aid in the dissolution of the compound. However, be cautious with heating as it could potentially lead to thermal degradation.

Stability Profile

The stability of the Boc protecting group, a key feature of this compound, is summarized in the table below. This information is based on the general behavior of Boc-protected amines.

ConditionStabilityNotes
Strong Acids (e.g., TFA, HCl) LabileRapid cleavage of the Boc group occurs.[3][4]
Mild Acids (e.g., aq. H₃PO₄) Moderately StableCleavage is possible but generally requires longer reaction times or heating.[2][5]
Bases (e.g., NaOH, Et₃N) StableThe Boc group is resistant to basic conditions.
Nucleophiles StableGenerally stable to a wide range of nucleophiles.
Catalytic Hydrogenation StableThe Boc group is not cleaved under typical catalytic hydrogenation conditions.
Elevated Temperatures Potentially LabileThermal deprotection of Boc groups can occur at high temperatures.

Experimental Protocols

General Protocol for Assessing Compound Stability

This protocol outlines a general method for assessing the stability of this compound under specific conditions.

  • Sample Preparation: Prepare multiple solutions of the compound at a known concentration in the solvent of interest.

  • Incubation: Store the solutions under the desired conditions to be tested (e.g., different temperatures, pH values, or light exposure). Include a control sample stored under recommended conditions (-20°C, protected from light).

  • Time Points: At predetermined time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.

  • Analysis: Analyze the aliquots by a suitable analytical method, such as HPLC or LC-MS, to determine the remaining concentration of the parent compound and identify any degradation products.

  • Data Evaluation: Plot the concentration of the parent compound versus time to determine the degradation rate under each condition.

Diagrams

TroubleshootingWorkflow Troubleshooting Workflow for Unexpected Results start Unexpected Experimental Result check_storage Verify Storage Conditions (-20°C, sealed, dry) start->check_storage check_purity Re-analyze Compound Purity (e.g., HPLC, LC-MS) start->check_purity check_solvent Review Solvent/Solution pH start->check_solvent improper_storage Improper Storage Identified check_storage->improper_storage degradation_suspected Degradation Suspected check_purity->degradation_suspected acidic_conditions Strongly Acidic Conditions? check_solvent->acidic_conditions improper_storage->check_purity No use_fresh Use a Fresh Sample improper_storage->use_fresh Yes degradation_suspected->check_solvent No degradation_suspected->use_fresh Yes consider_alternative Consider Alternative Solvent or Milder Acid acidic_conditions->consider_alternative Yes problem_solved Problem Resolved acidic_conditions->problem_solved No, consult further use_fresh->problem_solved consider_alternative->problem_solved

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Due to the presence of the bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group, this compound is expected to have low solubility in aqueous solutions and some polar organic solvents. Generally, Boc-protected amines and their derivatives exhibit good solubility in nonpolar organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate. Solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) is often moderate to high, making them suitable for creating stock solutions.

Q2: I am having difficulty dissolving the compound in my desired solvent for a biological assay. What solvents should I try?

For biological assays that often require aqueous buffers, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution can then be serially diluted into the aqueous assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system (typically <1%). If DMSO is not suitable for your experiment, other organic solvents such as ethanol or DMF could be considered for the initial stock solution.

Q3: My compound has precipitated out of solution. What can I do?

Precipitation can occur due to changes in temperature, solvent evaporation, or exceeding the solubility limit. To redissolve the compound, you can try the following:

  • Gentle warming: Carefully warm the solution in a water bath. Be cautious, as excessive heat could lead to degradation.

  • Sonication: Place the solution in a sonicator bath for a few minutes to aid in dissolution.

  • Addition of a co-solvent: If working with a mixed solvent system, adding a small amount of a stronger solvent (e.g., DMSO) can help redissolve the precipitate.

Q4: Could the purity of my compound be affecting its solubility?

Yes, impurities can significantly impact the solubility of a compound. If you suspect purity issues, it is advisable to re-purify the material, for example, by recrystallization or column chromatography.

Q5: Are there any structural features of this compound that contribute to its poor solubility?

The primary contributor to potential solubility issues is the large, hydrophobic Boc group. While the tetrahydroisoquinoline core has some polarity, the overall molecule can be considered relatively nonpolar. The crystalline nature of the solid compound can also contribute to difficulties in dissolution.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with this compound.

Solubility Data Summary
SolventExpected SolubilityNotes
WaterVery LowThe hydrophobic Boc group limits aqueous solubility.
Methanol, EthanolLow to ModerateMay require warming or sonication to achieve desired concentration.
Dichloromethane (DCM)HighA good initial solvent for dissolution and reactions.
ChloroformHighSimilar to DCM.
Ethyl AcetateModerate to HighUseful for extractions and chromatography.
Dimethylformamide (DMF)HighCan be used to prepare stock solutions.
Dimethyl Sulfoxide (DMSO)HighExcellent for preparing concentrated stock solutions for biological assays.
Experimental Workflow for Addressing Solubility Issues

The following diagram outlines a step-by-step workflow for troubleshooting solubility problems.

G cluster_0 Solubility Troubleshooting Workflow start Start: Undissolved Compound check_purity Verify Compound Purity (e.g., NMR, LC-MS) start->check_purity select_solvent Select Appropriate Solvent (Refer to Solubility Table) check_purity->select_solvent dissolution_attempt Attempt Dissolution (Vortex/Stir) select_solvent->dissolution_attempt is_dissolved Is the Compound Fully Dissolved? dissolution_attempt->is_dissolved sonicate Apply Sonication is_dissolved->sonicate No success Success: Compound Dissolved is_dissolved->success Yes is_dissolved2 Is it Dissolved? sonicate->is_dissolved2 gentle_heat Apply Gentle Heat (e.g., 30-40°C) is_dissolved3 Is it Dissolved? gentle_heat->is_dissolved3 is_dissolved2->gentle_heat No is_dissolved2->success Yes co_solvent Consider a Co-Solvent (e.g., add DMSO) co_solvent->is_dissolved3 is_dissolved3->co_solvent No consult Consult Literature for Similar Compounds or Contact Technical Support is_dissolved3->consult Still No is_dissolved3->success Yes

Caption: Troubleshooting workflow for dissolving this compound.

Detailed Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 248.32 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh 2.48 mg of this compound and place it into a clean, dry vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Troubleshooting: If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. If necessary, gently warm the solution in a water bath at 30-40°C for a few minutes while vortexing intermittently.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Improving Solubility Using a Co-Solvent System

This protocol provides a general method for dissolving the compound in a less ideal solvent by using a co-solvent.

Materials:

  • This compound

  • Primary solvent (e.g., ethanol, methanol)

  • Co-solvent (e.g., DMSO, DMF)

  • Vortex mixer

  • Warming bath (optional)

Procedure:

  • Initial Attempt: Attempt to dissolve the compound in the primary solvent at the desired concentration.

  • Co-solvent Addition: If dissolution is incomplete, add the co-solvent dropwise while vortexing. Start with a small volume (e.g., 5-10% of the total volume).

  • Observation: Observe for dissolution. If the compound remains insoluble, continue to add the co-solvent in small increments.

  • Warming: If necessary, gently warm the mixture to aid dissolution.

  • Final Concentration: Be mindful of the final concentration of the co-solvent, especially for biological experiments where it may have an effect.

Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on general chemical principles and data for similar compounds. Researchers should always exercise their own judgment and perform small-scale tests to determine the optimal conditions for their specific application.

Technical Support Center: Scaling Up the Synthesis of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of the synthesis of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up the production of this compound?

A1: A widely adopted and scalable three-step route is typically employed. This process begins with the Pictet-Spengler reaction to synthesize 6-nitro-1,2,3,4-tetrahydroisoquinoline, followed by the reduction of the nitro group to form 6-amino-1,2,3,4-tetrahydroisoquinoline. The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Q2: What are the critical safety considerations when scaling up the reduction of 6-nitro-1,2,3,4-tetrahydroisoquinoline?

A2: The reduction of nitro compounds is often highly exothermic and requires careful management, especially at a large scale.[1] Key safety measures include ensuring adequate cooling capacity, controlled addition of reagents to manage the reaction rate and temperature, and inert atmosphere blanketing to prevent potential side reactions. A thorough safety assessment is crucial before proceeding with the scale-up.[1]

Q3: How can the formation of the di-Boc side product be minimized during the protection step?

A3: The formation of the di-Boc side product, where two Boc groups are attached to the primary amine, can be a concern. Using catalyst-free conditions in water or a protic solvent like methanol can help in selectively achieving mono-Boc protection.[2] Careful control of the stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O) is also essential.

Q4: What is the impact of solvent choice on the Boc protection of the aromatic amine?

A4: Solvent choice significantly affects the rate of Boc protection for less nucleophilic aromatic amines. Alcoholic solvents, such as methanol, have been shown to considerably increase the reaction rate at room temperature, often eliminating the need for a base.[3]

Troubleshooting Guides

Step 1: Pictet-Spengler Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline
Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Insufficiently acidic conditions.The Pictet-Spengler reaction is acid-catalyzed. Ensure the use of a strong acid like concentrated hydrochloric acid or trifluoroacetic acid. For less activated substrates, superacids may be necessary.[4][5]
Low reaction temperature.The reaction often requires heating. Refluxing conditions are common, especially for phenyl groups that are not highly activated.[4]
Impure starting materials.Ensure the purity of the β-arylethylamine and the aldehyde or ketone starting materials.
Formation of Side Products Polymerization of the starting materials.Control the reaction temperature and the rate of addition of reagents.
Oxidation of the product.Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Step 2: Reduction of 6-Nitro-1,2,3,4-tetrahydroisoquinoline
Issue Possible Cause(s) Suggested Solution(s)
Incomplete Reaction Inactive catalyst (for catalytic hydrogenation).Use fresh, high-quality catalyst (e.g., Pd/C, Raney Nickel). Ensure proper handling and storage of the catalyst.
Insufficient reducing agent.Use an adequate molar excess of the reducing agent (e.g., Fe, SnCl₂).
Low hydrogen pressure (for catalytic hydrogenation).Ensure the system is properly sealed and maintain the recommended hydrogen pressure.
Formation of Side Products (e.g., azo compounds) Use of inappropriate reducing agents.Metal hydrides are generally not suitable for the reduction of aryl nitro compounds to anilines as they can lead to azo compounds.[6] Catalytic hydrogenation or metals in acidic media are preferred.[6][7]
Product Contamination with Metal Residues Incomplete removal of the metal reducing agent.Thoroughly wash the product after filtration. Consider an acidic workup to dissolve and remove residual metals.
Step 3: Boc Protection of 6-Amino-1,2,3,4-tetrahydroisoquinoline
Issue Possible Cause(s) Suggested Solution(s)
Slow or Incomplete Reaction Low reactivity of the aromatic amine.Increase the reaction temperature to 40-55°C.[8] Use an alcoholic solvent like methanol to accelerate the reaction.[3]
Steric hindrance.Consider using a more reactive Boc-donating reagent if necessary.
Low Yield Product loss during work-up.For water-soluble products, consider extraction with a suitable organic solvent or other purification methods.
Decomposition of the product or starting material.Ensure the reaction conditions are compatible with the stability of your compounds.
Residual (Boc)₂O after Work-up Incomplete quenching of excess reagent.After the reaction, quench excess (Boc)₂O with a suitable reagent like imidazole or ammonium hydroxide.[2] Alternatively, residual (Boc)₂O can be removed under high vacuum as it will sublimate.[8]
Formation of t-butyl N-trifluoroacetylcarbamate by-product Reaction with trifluoroacetic acid if used in the previous step and not fully removed.An alkaline wash during workup can hydrolyze this by-product.[9]

Experimental Protocols

Protocol 1: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline (via Pictet-Spengler Reaction)
  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, condenser, and thermometer, add 3-nitrophenethylamine (1 equivalent).

  • Reagent Addition: Add formaldehyde (1.1 equivalents, typically as a 37% aqueous solution) to the vessel.

  • Acid Catalyst: Carefully add concentrated hydrochloric acid. The reaction is typically run in a strongly acidic medium.

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Purification: Filter the solid product, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Reduction of 6-Nitro-1,2,3,4-tetrahydroisoquinoline to 6-Amino-1,2,3,4-tetrahydroisoquinoline
  • Reaction Setup: To a hydrogenation vessel, add 6-nitro-1,2,3,4-tetrahydroisoquinoline (1 equivalent) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

  • Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Protocol 3: Synthesis of this compound
  • Reaction Setup: Dissolve 6-amino-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a suitable solvent. A mixture of water, methanol, and triethylamine (e.g., in a 10:10:7 ratio) can be effective.[8] Alternatively, for aromatic amines, using methanol as the solvent can accelerate the reaction.[3]

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.6 equivalents) to the stirred solution.[8]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-55°C for several hours to overnight.[8] Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If a slurry forms due to the production of t-butanol, it can be evaporated to dryness.[8]

  • Purification: The crude product can be purified by extraction. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Reaction Parameters for Scaling Up Synthesis

Step Key Reagents Typical Solvent(s) Temperature Range Typical Reaction Time Reported Yield Range
1. Pictet-Spengler 3-Nitrophenethylamine, Formaldehyde, HClWater, HCl100-110°C2-4 hours60-80%
2. Nitro Reduction 6-Nitro-1,2,3,4-tetrahydroisoquinoline, H₂, Pd/CMethanol, EthanolRoom Temperature4-12 hours90-99%
3. Boc Protection 6-Amino-1,2,3,4-tetrahydroisoquinoline, (Boc)₂OMethanol, Water/Methanol/TriethylamineRoom Temp - 55°C4-16 hours90-97%[8]

Visualizations

Synthesis_Workflow Start Starting Materials (3-Nitrophenethylamine, Formaldehyde) Step1 Step 1: Pictet-Spengler Reaction (Acid Catalysis, Reflux) Start->Step1 Intermediate1 6-Nitro-1,2,3,4-tetrahydroisoquinoline Step1->Intermediate1 Step2 Step 2: Nitro Group Reduction (Catalytic Hydrogenation) Intermediate1->Step2 Intermediate2 6-Amino-1,2,3,4-tetrahydroisoquinoline Step2->Intermediate2 Step3 Step 3: Boc Protection (Boc Anhydride) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Overall synthetic workflow for this compound.

Pictet_Spengler_Mechanism cluster_0 Iminium Ion Formation cluster_1 Cyclization and Aromatization Amine β-Arylethylamine Imine Schiff Base (Imine) Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde/Ketone Iminium Iminium Ion Imine->Iminium + H⁺ Cyclization Electrophilic Aromatic Substitution Iminium->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product Tetrahydroisoquinoline Deprotonation->Product -H⁺

Caption: Key steps in the Pictet-Spengler reaction mechanism.

Boc_Troubleshooting Start Boc Protection Step: Incomplete Reaction? CheckTemp Is the reaction temperature adequate (e.g., 40-55°C)? Start->CheckTemp IncreaseTemp Increase temperature to 40-55°C. CheckTemp->IncreaseTemp No CheckSolvent Is the solvent optimal? (e.g., Methanol for aromatic amines) CheckTemp->CheckSolvent Yes IncreaseTemp->CheckSolvent ChangeSolvent Switch to a more suitable solvent like methanol. CheckSolvent->ChangeSolvent No CheckReagent Is the (Boc)₂O stoichiometry correct (1.1-1.6 eq.)? CheckSolvent->CheckReagent Yes ChangeSolvent->CheckReagent AdjustReagent Adjust (Boc)₂O amount. CheckReagent->AdjustReagent No Success Reaction should proceed to completion. CheckReagent->Success Yes AdjustReagent->Success

Caption: Troubleshooting decision tree for incomplete Boc protection reaction.

References

Technical Support Center: Synthesis of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction condition optimization of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate synthesis. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The main challenge is achieving chemoselective Boc protection of the primary aromatic amine at the C-6 position in the presence of the more nucleophilic secondary aliphatic amine within the tetrahydroisoquinoline ring. Standard reaction conditions often lead to preferential or competing protection of the secondary amine.

Q2: Why is the secondary amine in the ring more nucleophilic than the primary amine on the aromatic ring?

A2: The lone pair of electrons on the nitrogen of the 6-amino group (an aniline-type amine) is delocalized into the aromatic ring, making it less available for nucleophilic attack. In contrast, the lone pair on the secondary amine is localized, making it a stronger nucleophile and more reactive towards electrophiles like di-tert-butyl dicarbonate (Boc₂O).

Q3: What is the key principle for achieving selective protection of the 6-amino group?

A3: Selective protection is achieved by exploiting the difference in basicity (pKa) between the aromatic and aliphatic amines.[1] By controlling the pH of the reaction medium, the more basic aliphatic amine can be protonated and thus "deactivated" as a nucleophile, allowing the Boc₂O to react selectively with the less basic (unprotonated) aromatic amine.[1]

Q4: What are the typical reagents used for this reaction?

A4: The standard reagents are the substrate (6-amino-1,2,3,4-tetrahydroisoquinoline), a Boc-protecting agent, most commonly di-tert-butyl dicarbonate (Boc₂O), and a solvent system. For selective protection, an acidic medium is used to control the pH.[1]

Q5: Can I use a base like triethylamine (TEA) for this reaction?

A5: Using a non-selective base like triethylamine is not recommended as it will likely lead to the preferential formation of the undesired product, with the Boc group on the more nucleophilic secondary amine in the ring. For selective protection of the 6-amino group, acidic conditions are preferred.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low to no yield of the desired product Incorrect pH: The reaction medium is not acidic enough to protonate the secondary aliphatic amine, leading to no reaction or reaction at the wrong site.Ensure the pH of the reaction mixture is maintained around 4.5 using an aqueous acetic acid solution.[1]
Insufficient Reagent: The amount of Boc₂O is not sufficient for the reaction to go to completion.Use a slight excess (1.1-1.2 equivalents) of Boc₂O relative to the 6-amino-1,2,3,4-tetrahydroisoquinoline.
Formation of the wrong isomer (Boc on the ring nitrogen) Reaction conditions are too basic: The secondary amine is not protonated and, being more nucleophilic, reacts faster than the desired primary amine.Avoid using organic bases like TEA or DMAP. Switch to the recommended acidic protocol (pH 4.5) to ensure selective protonation of the secondary amine.[1]
Presence of di-protected byproduct (Boc on both nitrogens) Excessive Boc₂O: A large excess of the protecting agent can lead to a non-selective reaction, especially if the reaction time is prolonged.Use a controlled stoichiometry of Boc₂O (around 1.1 equivalents). Monitor the reaction closely by TLC or LC-MS to avoid over-reaction.
Starting material remains after prolonged reaction time Poor solubility of the substrate: The starting material may not be fully dissolved in the chosen solvent system, leading to a slow or incomplete reaction.Ensure the 1,4-dioxane and aqueous acetic acid are used in the correct proportions to fully dissolve the substrate. Gentle warming might be considered, but monitor for side reactions.
Difficult purification Emulsion during work-up: Formation of an emulsion can complicate the extraction process.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Close polarity of product and byproducts: The desired product and the isomer may have similar Rf values on TLC, making chromatographic separation difficult.Optimize the reaction conditions to maximize the formation of the desired product and minimize byproducts. A specialized chromatography column or solvent system may be required.

Data Presentation

The following table summarizes the expected outcomes for the selective Boc protection of an aromatic amine in the presence of an aliphatic amine based on the optimized protocol by Perron et al. This method is directly applicable to the synthesis of this compound.

Substrate AnalogueProtecting GroupSolvent SystempHTime (h)Yield of N-Aryl Carbamate (%)
4-(2-Aminoethyl)anilineBoc₂O1,4-Dioxane / 10% aq. AcOH4.51698
4-(Aminomethyl)anilineBoc₂O1,4-Dioxane / 10% aq. AcOH4.51698
3-(Aminomethyl)anilineBoc₂O1,4-Dioxane / 10% aq. AcOH4.51695

Data adapted from a general method for selective protection of aromatic amines.[1]

Experimental Protocols

Protocol 1: Optimized Selective Boc Protection of 6-Amino-1,2,3,4-tetrahydroisoquinoline

This protocol is based on the method developed for selective protection of aromatic amines in the presence of aliphatic amines.[1]

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 6-amino-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a mixture of 1,4-dioxane and 10% aqueous acetic acid.

  • pH Adjustment: Adjust the pH of the solution to 4.5 by adding acetic acid or a suitable base if necessary.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material.

  • Work-up: Once the reaction is complete, neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Protocol 2: General (Non-Selective) Boc Protection

This protocol is for general Boc protection and is not recommended for the target molecule due to the lack of selectivity, but is provided for informational purposes.

  • Dissolve the Amine: Dissolve 6-amino-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add Base: Add a base, such as triethylamine (TEA, 1.5 eq).

  • Add Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Reaction: Stir the mixture at room temperature and monitor by TLC. This will likely result in a mixture of products, with the major product being the undesired isomer.

Visualizations

Reaction_Pathway Reaction Pathway for Selective Boc Protection sub 6-Amino-1,2,3,4- tetrahydroisoquinoline prod tert-Butyl (1,2,3,4- tetrahydroisoquinolin-6-yl)carbamate sub->prod reagents Boc₂O 1,4-Dioxane / 10% aq. AcOH pH 4.5

Caption: Selective Boc protection of the 6-amino group.

Logical_Relationship Principle of Chemoselectivity cluster_0 Reaction Conditions cluster_1 Amine Reactivity cluster_2 Outcome pH_4_5 Acidic Medium (pH 4.5) Secondary_Amine Secondary Aliphatic Amine (More Basic) pH_4_5->Secondary_Amine Protonates Primary_Amine Primary Aromatic Amine (Less Basic) pH_4_5->Primary_Amine Does Not Protonate Protonated_Amine Secondary Amine is Protonated (Nucleophilicity Blocked) Secondary_Amine->Protonated_Amine Selective_Reaction Selective Reaction at Primary Amine Primary_Amine->Selective_Reaction Protonated_Amine->Selective_Reaction Enables

Caption: Exploiting pKa differences for selective protection.

Troubleshooting_Workflow Troubleshooting Workflow start Low Yield or Wrong Isomer check_pH Check Reaction pH start->check_pH check_reagents Check Reagent Stoichiometry (Boc₂O: 1.1 eq) check_pH->check_reagents pH ≈ 4.5 adjust_pH Adjust pH to 4.5 with Acetic Acid check_pH->adjust_pH pH ≠ 4.5 adjust_reagents Correct Stoichiometry check_reagents->adjust_reagents Incorrect monitor Monitor by TLC/LC-MS check_reagents->monitor Correct adjust_pH->monitor adjust_reagents->monitor success Successful Reaction monitor->success Reaction Complete fail Problem Persists? Consult Further monitor->fail No Improvement

Caption: A step-by-step guide to troubleshooting common issues.

References

Technical Support Center: tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and handling of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers avoid racemization and achieve high stereochemical purity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of chiral 1-substituted tetrahydroisoquinolines?

The loss of stereochemical integrity, or racemization, is a critical issue when synthesizing chiral 1-substituted tetrahydroisoquinolines (THIQs). Racemization is not typically a result of the final compound's instability under normal conditions, but rather an issue within the synthetic route itself.

The most common causes are:

  • Non-Stereoselective Synthesis: Using a synthetic method that does not control the formation of the chiral center at the C1 position will inherently produce a racemic mixture (a 50:50 mixture of both enantiomers).

  • Reversible Reactions: Certain reactions, like the classical Pictet-Spengler cyclization, can be reversible under harsh conditions (e.g., high temperatures and strong acids). This reversibility can lead to the erosion of the enantiomeric excess (ee) and favor the formation of a racemic product.[1]

  • Iminium Ion Intermediate: The key intermediate in many THIQ syntheses is a planar iminium ion. If the subsequent nucleophilic attack (the ring-closing step or hydride addition) is not directed to a specific face of this plane by a chiral catalyst, ligand, or auxiliary, both enantiomers will be formed.

To avoid racemization, it is essential to employ an asymmetric synthesis strategy from the outset.

Q2: Which asymmetric synthesis methods are recommended to obtain enantiomerically pure this compound?

Several robust methods exist for the enantioselective synthesis of the chiral THIQ core. The choice of method often depends on the available starting materials and equipment. The tert-butyl carbamate group on the aromatic ring is generally stable and compatible with these methods.

Key recommended strategies include:

  • Asymmetric Transfer Hydrogenation (ATH): This is one of the most effective and widely used methods. It involves the reduction of a 3,4-dihydroisoquinoline (DHIQ) precursor using a hydrogen source (like formic acid/triethylamine) and a chiral transition metal catalyst (typically Ruthenium- or Rhodium-based).[2]

  • Asymmetric Hydrogenation: Similar to ATH, this method uses hydrogen gas (H₂) to reduce the DHIQ precursor in the presence of a chiral catalyst, often based on Iridium, Rhodium, or Ruthenium.[2][3]

  • Use of Chiral Auxiliaries: A chiral auxiliary, such as Ellman's tert-butylsulfinamide, can be temporarily attached to the nitrogen atom. This auxiliary directs a subsequent Grignard addition or other C-C bond formation to create the C1 stereocenter with high diastereoselectivity. The auxiliary is then removed to yield the enantiopure product.[4]

  • Asymmetric Pictet-Spengler Reaction: While the classical reaction can lead to racemization, modern variants use chiral Brønsted acids or other catalysts to achieve high enantioselectivity under milder, kinetically controlled conditions (e.g., lower temperatures).[1]

Q3: How can I verify the enantiomeric purity of my final product?

Chiral High-Performance Liquid Chromatography (HPLC) is the standard and most reliable method for determining the enantiomeric excess (% ee) of your product.[5][6]

  • Principle: The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of your compound.[7][8] This differential interaction leads to different retention times, allowing for their separation and quantification.

  • Common Columns: Polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based columns are highly effective for separating a wide range of chiral compounds, including THIQs.[8]

  • Mobile Phase: The choice of mobile phase (e.g., hexane/isopropanol for normal phase or acetonitrile/water buffers for reversed-phase) is critical and must be optimized for the specific column and analyte.[5][8]

Troubleshooting Guide

This guide addresses the common issue of obtaining a racemic or low-enantiopurity product.

TroubleshootingRacemization

Caption: Troubleshooting flowchart for low enantioselectivity.

Quantitative Data Summary

The following table summarizes data from representative studies on the asymmetric transfer hydrogenation (ATH) of 1-aryl-3,4-dihydroisoquinolines, a key step in producing chiral THIQs. This data illustrates the impact of different catalysts and conditions on yield and enantioselectivity.

EntryCatalystLigandHydrogen SourceSolventYield (%)ee (%)Reference
1RuCl₂(PPh₃)₃(R,R)-TsDPENHCOOH:Et₃NDMF>9995[2]
2[RuCl₂(p-cymene)]₂(R,R)-TsDPENHCOOH:Et₃NCH₂Cl₂9597[2]
3[RhCl₂(Cp*)]₂(R,R)-TsDPENHCOOH:Et₃NCH₃CN9699[2]
4[Ir(cod)Cl]₂(S,S)-f-AmphoxH₂ (50 bar)Toluene9996[2]

Abbreviations: TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine; Cp = Pentamethylcyclopentadienyl; f-Amphox = (4S,5S)-4-(1-adamantyl)-5-phenyl-2-(4,5-dihydro-3aH-dinaphtho[2,1-c:1',2'-e]azepin-2-yl)-4,5-dihydrooxazole; cod = 1,5-cyclooctadiene.*

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of a DHIQ Precursor

This protocol is a representative method for establishing the chiral center at the C1 position, adapted for the synthesis of the target compound's core structure.

ExperimentalWorkflow

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Methodology:

  • Catalyst Pre-formation: In an argon-flushed flask, dissolve the catalyst precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S,S)-TsDPEN) in a degassed solvent like Dichloromethane (CH₂Cl₂). Stir the mixture at room temperature for 20-30 minutes.

  • Reaction Setup: To the catalyst solution, add the 3,4-dihydroisoquinoline (DHIQ) precursor.

  • Hydrogenation: Add a 5:2 mixture of formic acid (HCOOH) and triethylamine (Et₃N) as the hydrogen source. Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Protocol 2: Chiral HPLC Analysis

Objective: To separate and quantify the enantiomers of the final product.

  • Instrument: Standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is often a good starting point.

  • Mobile Phase (Isocratic): A mixture of n-Hexane and Isopropanol (IPA) with a small amount of an amine additive (e.g., 0.1% diethylamine, DEA) to improve peak shape. A typical starting condition is 90:10 (Hexane:IPA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Dissolve a small sample (approx. 1 mg/mL) of the purified product in the mobile phase.

    • Inject 5-10 µL onto the column.

    • Record the chromatogram. The two enantiomers should appear as two separate peaks.

    • Calculate the enantiomeric excess using the peak areas: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

References

Technical Support Center: Synthesis of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate. The content addresses common issues, with a focus on catalyst selection for the formation of the tetrahydroisoquinoline core and challenges related to the introduction of the tert-butoxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and effective strategy involves a two-step process:

  • Formation of the Tetrahydroisoquinoline Core: Synthesis of 6-amino-1,2,3,4-tetrahydroisoquinoline, often via a Pictet-Spengler reaction.[1][2][3]

  • N-Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group onto the 6-amino group of the tetrahydroisoquinoline intermediate.

Q2: I am having trouble with the Pictet-Spengler reaction to form the tetrahydroisoquinoline ring. What are some common issues?

Low yields or failed reactions in a Pictet-Spengler synthesis can stem from several factors. The nucleophilicity of the aromatic ring is crucial; electron-rich aromatic systems tend to give higher yields under milder conditions.[3] Less nucleophilic aromatic rings may require harsher conditions, such as higher temperatures and strong acids, which can lead to side reactions.[3] Catalyst choice is also critical and can range from traditional strong acids to more modern organocatalysts or even gold catalysts.[4][5]

Q3: My N-Boc protection of the 6-amino-1,2,3,4-tetrahydroisoquinoline is incomplete. What could be the cause?

Incomplete Boc protection can be due to several factors. The low nucleophilicity of the amine, such as in electron-deficient anilines, can lead to slow or incomplete reactions with di-tert-butyl dicarbonate (Boc₂O).[6] Poor solubility of the amine starting material can also hinder the reaction.[6] Additionally, the choice of base, if used, can be critical in driving the reaction to completion.[6] In some cases, side reactions or hydrolysis of the Boc anhydride can reduce the yield.[6]

Q4: Can I selectively protect the 6-amino group in the presence of the secondary amine in the tetrahydroisoquinoline ring?

Selective protection is generally achievable. The secondary amine within the tetrahydroisoquinoline ring is typically less nucleophilic than the primary aromatic amine at the 6-position, especially under controlled reaction conditions. However, careful optimization of stoichiometry and reaction conditions may be necessary to avoid di-protection.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield in Pictet-Spengler Reaction Inadequate catalyst acidity for the substrate.For less activated aromatic rings, consider using stronger acids like trifluoroacetic acid or superacids.[4][7]
Catalyst inhibition by the product.Chiral Lewis acids can be inhibited by the Lewis basic product.[8] Consider using Brønsted acid or hydrogen bond donor catalysts.[8]
Poor solubility of starting materials.Choose a solvent system in which both the β-arylethylamine and the aldehyde or ketone are soluble.
Formation of Side Products in Pictet-Spengler Reaction Harsh reaction conditions (high temperature, strong acid).For electron-rich systems, milder conditions should be employed.[2][3] Consider using organocatalysts for asymmetric synthesis.[8][9]
Incomplete N-Boc Protection Low nucleophilicity of the 6-amino group.Increase reaction time and/or temperature. The addition of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can be beneficial.
Poor solubility of 6-amino-1,2,3,4-tetrahydroisoquinoline.Use a co-solvent system like THF/water or dioxane/water to improve solubility.[10]
Hydrolysis of Boc₂O.In aqueous conditions, use a slight excess of Boc₂O to compensate for hydrolysis.[6]
Formation of Di-Boc Product Use of excess Boc₂O and/or prolonged reaction time.Use a stoichiometric amount of Boc₂O and monitor the reaction progress closely by TLC or LC-MS.
Difficulty in Product Purification Unreacted starting materials or byproducts.For the Pictet-Spengler reaction, an acidic workup can help remove unreacted amine. For the Boc protection, unreacted Boc₂O can be quenched with a nucleophilic amine.[6]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Step 1: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline (via Pictet-Spengler Reaction)

  • Materials: 4-Nitrophenethylamine hydrochloride, formaldehyde (37% in water), concentrated hydrochloric acid.

  • Procedure:

    • Dissolve 4-nitrophenethylamine hydrochloride (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

    • Add formaldehyde (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain 6-nitro-1,2,3,4-tetrahydroisoquinoline.

Step 2: Reduction of the Nitro Group to an Amine

  • Materials: 6-Nitro-1,2,3,4-tetrahydroisoquinoline, palladium on carbon (Pd/C, 10 mol%), methanol, hydrogen gas.

  • Procedure:

    • Dissolve 6-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in methanol.

    • Add Pd/C to the solution under an inert atmosphere.

    • Hydrogenate the mixture using a hydrogen balloon or a Parr hydrogenator until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 6-amino-1,2,3,4-tetrahydroisoquinoline.

Step 3: N-Boc Protection

  • Materials: 6-Amino-1,2,3,4-tetrahydroisoquinoline, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 6-amino-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in THF.

    • Add triethylamine (1.2 eq) to the solution.

    • Add a solution of Boc₂O (1.1 eq) in THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Summary

Table 1: Catalyst Selection in Pictet-Spengler Reactions

CatalystSubstrate ScopeConditionsAdvantagesPotential Issues
Strong Protic Acids (e.g., HCl, TFA) [3][11]Broad, especially for less activated ringsHigh temperatureSimple, inexpensiveLow yields for sensitive substrates, side reactions
Lewis Acids (e.g., AuCl₃) [5]Tryptamines and arylaldehydesMildHigh yields, high enantioselectivity with chiral ligandsCatalyst cost, potential inhibition by product[8]
Organocatalysts (e.g., Thioureas, Phosphoric Acids) [8][9]Tryptamines and aldehydes/ketoamidesMildHigh enantioselectivity, broad substrate scopeCatalyst loading can be high

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Pictet-Spengler Reaction cluster_step2 Step 2: Reduction cluster_step3 Step 3: N-Boc Protection start1 4-Nitrophenethylamine product1 6-Nitro-1,2,3,4- tetrahydroisoquinoline start1->product1 Cyclization reagent1 Formaldehyde Catalyst: HCl reagent1->product1 product2 6-Amino-1,2,3,4- tetrahydroisoquinoline product1->product2 reagent2 H₂, Pd/C reagent2->product2 final_product This compound product2->final_product reagent3 Boc₂O, TEA reagent3->final_product

Caption: Synthetic workflow for this compound.

TroubleshootingFlow start Low Yield in Pictet-Spengler Reaction q1 Is the aromatic ring electron-deficient? start->q1 a1_yes Increase acid strength or temperature q1->a1_yes Yes a1_no Check for product inhibition of catalyst q1->a1_no No q2 Is a Lewis acid catalyst being used? a1_no->q2 a2_yes Switch to a Brønsted acid or organocatalyst q2->a2_yes Yes a2_no Investigate other reaction parameters (solvent, concentration) q2->a2_no No

References

Validation & Comparative

Comparative Bioactivity Analysis of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate and Alternative Dopamine D2 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of "tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate" alongside established ligands for the Dopamine D2 receptor (D2R). While direct experimental data for this compound is not publicly available, this document extrapolates its likely bioactivity based on a study of structurally related compounds. A series of tetrahydroisoquinolines functionalized with carbamates have been identified as selective ligands for the D2R, suggesting a similar mechanism of action for the compound .[1]

Introduction to the Target: Dopamine D2 Receptor

The Dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes within the central nervous system, including motor control, motivation, and cognition.[2] Dysregulation of D2R signaling is implicated in several neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia, making it a significant target for therapeutic intervention.[2] D2-like receptors, including D2, D3, and D4 subtypes, typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2]

Data Presentation: Comparative Ligand Affinities

The following table summarizes the binding affinities of known D2R ligands. It is important to note that the data for this compound is hypothetical and included for illustrative purposes based on the activity of similar compounds.

CompoundTarget(s)Bioactivity (Ki in nM)
This compound D2R (Predicted)Data Not Available
CariprazineD3R/D2R0.5 - 1.5 (D2R)
S33138D3R/D2R~40 (D2R)
RisperidoneD2R/5-HT2A0.3 - 1.2 (D2R)
HaloperidolD2R0.5 - 2.0 (D2R)

Note: Ki values can vary depending on the specific assay conditions.

Experimental Protocols

A standard experimental procedure to validate the bioactivity of this compound would involve a competitive radioligand binding assay for the Dopamine D2 receptor.

Objective: To determine the binding affinity (Ki) of the test compound for the human Dopamine D2 receptor.

Materials:

  • Receptor Source: Human recombinant Dopamine D2 receptor expressed in a stable cell line (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone or another suitable D2R-selective radioligand.

  • Non-specific Binding Control: A high concentration of a known D2R antagonist (e.g., 10 µM Haloperidol).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the D2R from the cultured cells via homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[2]

Mandatory Visualizations

Dopamine_D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets Experimental_Workflow start Start prep Prepare D2R Membranes, Radioligand, and Test Compound start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Filter to Separate Bound and Unbound Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

References

A Comparative Guide to tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate and Other THIQ Derivatives as Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate and structurally related 1,2,3,4-tetrahydroisoquinoline (THIQ) and tetrahydroquinoline (THQ) derivatives, with a focus on their activity as dopamine receptor ligands. While direct experimental data for this compound is not extensively available in peer-reviewed literature, this guide leverages data from closely related 6-amino substituted analogs to provide valuable insights into the structure-activity relationships (SAR) governing their interaction with the dopamine D2 receptor.

The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of this scaffold have shown a wide range of pharmacological activities, including potential as anticancer, neuroprotective, and antimicrobial agents.[3] A key area of interest is their interaction with central nervous system targets, particularly dopamine receptors, which are implicated in various neurological and psychiatric disorders.

Comparative Analysis of Dopamine D2 Receptor Affinity

The dopamine D2 receptor is a primary target for antipsychotic drugs.[4] The affinity of various 6-amino substituted THIQ and THQ derivatives for the D2 receptor has been investigated to understand the structural requirements for potent and selective binding. The following table summarizes the binding affinities (Ki) of several analogs, providing a basis for comparing their performance.

Compound IDStructureR GroupKi (nM) for D2 ReceptorReference
1 6-Amino-5,6,7,8-tetrahydroquinolineH> 10,000[5]
2 6-(N,N-Dimethylamino)-5,6,7,8-tetrahydroquinoline-CH₃1,800[5]
3 6-(N,N-Di-n-propylamino)-5,6,7,8-tetrahydroquinoline-CH₂CH₂CH₃80[5]
4 6-(N-n-Propyl-N-phenylethylamino)-5,6,7,8-tetrahydroquinoline-CH₂CH₂Ph60[5]
5 6-Methoxy-7-hydroxy-THIQ derivative(See reference)1593 (D2), 92 (D3)[6]
6 6,7-Dimethoxy-THIQ derivative(See reference)860 (D2), 370 (D3)[6]
This compound -C(O)OtBuNo data available

Key Observations:

  • The unsubstituted 6-amino-tetrahydroquinoline (Compound 1) shows negligible affinity for the D2 receptor.[5]

  • Alkylation of the 6-amino group significantly influences binding affinity. While dimethyl substitution (Compound 2) provides a modest increase, larger n-propyl substituents (Compound 3) lead to a substantial improvement in potency.[5]

  • The introduction of a phenylethyl group on one of the n-propyl chains (Compound 4) further enhances D2 receptor affinity, highlighting the importance of this substituent for interacting with the receptor's binding pocket.[5]

  • A 6-methoxy-7-hydroxy substitution pattern on the THIQ core (Compound 5) results in moderate D2 affinity but higher affinity for the D3 receptor.[6]

  • The 6,7-dimethoxy substituted THIQ analog (Compound 6) shows weaker D2 affinity compared to the 6-methoxy-7-hydroxy derivative.[6]

While the direct activity of this compound remains to be determined, the data on these analogs suggest that the nature of the substituent at the 6-position of the tetrahydroisoquinoline or tetrahydroquinoline ring is a critical determinant of dopamine D2 receptor affinity.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of compounds to the dopamine D2 receptor.[1][2][7]

Objective: To determine the inhibitory constant (Ki) of test compounds for the dopamine D2 receptor using a competitive radioligand binding assay with [³H]spiperone.

Materials:

  • Membrane Preparation: Crude membrane fractions from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]spiperone (specific activity ~15-30 Ci/mmol).

  • Non-specific Binding Control: (+)-Butaclamol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Test Compounds: Serial dilutions of the THIQ derivatives.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) or 10 µM (+)-butaclamol (for non-specific binding) or test compound dilution.

    • 50 µL of [³H]spiperone at a final concentration of ~0.2-0.3 nM (approximately its Kd).

    • 100 µL of the membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound from the competition binding curves using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 Receptor Functional Assay (cAMP Measurement)

This protocol describes a functional assay to determine the effect of THIQ derivatives on dopamine D2 receptor signaling by measuring changes in intracellular cyclic AMP (cAMP) levels.[8][9]

Objective: To assess the agonist or antagonist activity of test compounds at the dopamine D2 receptor by measuring their effect on forskolin-stimulated cAMP production.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Agonist: Dopamine or a known D2 receptor agonist (e.g., quinpirole).

  • Stimulant: Forskolin.

  • Test Compounds: Serial dilutions of the THIQ derivatives.

  • cAMP Detection Kit: A commercial TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based cAMP assay kit.

  • Plate Reader: A microplate reader capable of TR-FRET measurements.

Procedure:

  • Cell Plating: Seed the cells in a 384-well plate and allow them to attach overnight.

  • Compound Addition:

    • For Antagonist Mode: Add the test compounds at various concentrations to the cells and pre-incubate for 15-30 minutes. Then, add a fixed concentration of a D2 receptor agonist (e.g., EC80 of dopamine) in the presence of forskolin.

    • For Agonist Mode: Add the test compounds at various concentrations in the presence of a fixed concentration of forskolin.

  • Stimulation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Detection: Add the lysis buffer and the TR-FRET reagents from the cAMP detection kit according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for 60 minutes, protected from light.

  • Measurement: Measure the TR-FRET signal (emission at two wavelengths) using the plate reader.

  • Data Analysis: Calculate the ratio of the two emission signals. For antagonist mode, determine the IC50 values by plotting the inhibition of the agonist-induced response against the compound concentration. For agonist mode, determine the EC50 values by plotting the stimulation of cAMP inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental workflows are provided below using Graphviz (DOT language).

Dopamine_D2_Receptor_Signaling Dopamine Dopamine / Agonist D2R Dopamine D2 Receptor Dopamine->D2R Binds to Gi_alpha Gαi D2R->Gi_alpha Activates G_beta_gamma Gβγ D2R->G_beta_gamma Releases AC Adenylyl Cyclase Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Dopamine D2 Receptor Signaling Pathway.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare D2R Membrane Homogenate Incubation Incubate Membranes with Radioligand & Test Compound Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand ([³H]spiperone) & Test Compounds Ligand_Prep->Incubation Filtration Separate Bound & Free Ligand (Filtration) Incubation->Filtration Quantification Quantify Bound Radioactivity (Scintillation Counting) Filtration->Quantification Analysis Calculate IC50 & Ki values Quantification->Analysis

Caption: Radioligand Binding Assay Workflow.

cAMP_Functional_Assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis Cell_Culture Culture D2R-expressing cells Compound_Addition Add Test Compound (Antagonist/Agonist) Cell_Culture->Compound_Addition Stimulation Stimulate with Forskolin (& ± Agonist) Compound_Addition->Stimulation Lysis_Detection Lyse cells & add TR-FRET reagents Stimulation->Lysis_Detection Measurement Measure TR-FRET Signal Lysis_Detection->Measurement Data_Analysis Calculate EC50/IC50 values Measurement->Data_Analysis

Caption: cAMP Functional Assay Workflow.

Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold represents a promising starting point for the design of novel dopamine D2 receptor ligands. The available data on 6-amino substituted analogs clearly demonstrate that modifications at this position have a profound impact on D2 receptor affinity. While the biological activity of this compound remains to be elucidated, the comparative data and detailed experimental protocols provided in this guide offer a solid foundation for future investigations into this and other related THIQ derivatives. Further research, including the synthesis and comprehensive pharmacological profiling of a focused library of 6-substituted THIQ compounds, is warranted to fully explore their therapeutic potential.

References

A Comparative Guide to the Synthesis and Performance of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] THIQ derivatives have been investigated for their potential as antitumor, anticonvulsant, anti-HIV, and neuroprotective agents.[3][4][5][6] The compound tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate serves as a crucial intermediate, providing a handle for the synthesis of diverse 6-amino substituted THIQ analogues.

This guide provides a comparative overview of synthetic strategies for accessing these analogues and evaluates their performance based on published experimental data.

Comparison of Synthetic Methodologies

The synthesis of functionalized THIQs can be achieved through several established methods. The choice of method often depends on the desired substitution pattern. The Pictet-Spengler reaction is a cornerstone for the synthesis of the THIQ core, while methods like the Bischler-Napieralski cyclization and multi-component reactions offer alternative routes.[2] For producing a library of analogues from a common intermediate like this compound, subsequent N-alkylation, N-acylation, or C-1 functionalization are common strategies.[7][8]

The following workflow illustrates a general approach for generating a library of THIQ analogues.

G cluster_0 Precursor Synthesis cluster_1 Core Assembly cluster_2 Analogue Derivatization start Phenylethylamine Derivative protect Boc Protection of Amino Group start->protect cyclize Pictet-Spengler Cyclization (e.g., with Formaldehyde) protect->cyclize intermediate This compound cyclize->intermediate deprotect N-Boc Deprotection (TFA or HCl) intermediate->deprotect c1_func C-1 Functionalization intermediate->c1_func n_acyl N-Acylation deprotect->n_acyl n_alkyl N-Alkylation deprotect->n_alkyl library Analogue Library n_acyl->library n_alkyl->library c1_func->library

Caption: General workflow for the synthesis of a THIQ analogue library.

The table below summarizes yields for different synthetic approaches to substituted THIQs, highlighting the efficiency of various cyclization and derivatization reactions.

Reaction Type Starting Material Reagents/Conditions Product Yield (%) Reference
Pictet-SpenglerPhenylethylamine, Dimethoxymethaneaq. HCl, 100 °C1,2,3,4-Tetrahydroisoquinoline40%[2]
Grignard & CyclizationKetoamide1. RMgX; 2. p-Toluenesulfonic acid1,1-Disubstituted THIQ90-97%[1][7]
MCRAromatic aldehyde, N-methyl piperidin-4-one, MalononitrileSolvent-free6-Amino-8-aryl-THIQ derivative85-97%[2]
N-Alkylation5,8-disubstituted THIQSide-chain bromideN-substituted THIQNot specified[8]

Performance Comparison of THIQ Analogues

The biological activity of THIQ analogues is highly dependent on the nature and position of substituents. Structure-activity relationship (SAR) studies have shown that modifications at the C-1, N-2, C-6, and C-7 positions can dramatically influence potency and selectivity.[2][3][9] Below, we compare the performance of different THIQ analogues in anticonvulsant and anticancer assays.

A typical screening cascade for evaluating newly synthesized compounds is outlined in the diagram below.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation compound Synthesized Analogue Library primary_assay Primary Assay (e.g., Target Binding) compound->primary_assay secondary_assay Secondary Assay (e.g., Cell Viability, IC50) primary_assay->secondary_assay selectivity Selectivity Panel secondary_assay->selectivity pk_study Pharmacokinetics (ADME) selectivity->pk_study efficacy_model Efficacy Model (e.g., Xenograft) pk_study->efficacy_model lead_candidate Lead Candidate efficacy_model->lead_candidate

Caption: Experimental workflow for screening and identifying lead candidates.

Several studies have explored THIQ derivatives as potential anticonvulsant agents, with performance often measured by the maximal electroshock (MES) test.[4]

Compound Substitution Pattern ED₅₀ (mg/kg, MES test) Protective Index (PI) Reference
Analogue 9a9-(hexyloxy)-[1][2][10]triazolo[3,4-a]isoquinolin-3(2H)-one63.31> 7.9[4]
Analogue 7-(4-fluorobenzyloxy)7-(4-fluorobenzyloxy)-[1][2][10]triazolo[4,3-a]quinoline11.8Not specified[4]
Analogue 8-hexyloxy8-hexyloxy-[1][2][10]triazolo[4,3-a]quinoline-1-one17.17Not specified[4]
Valproate (Control)-> ED₅₀ of Analogue 9a-[4]

THIQ derivatives have also been identified as potential subtype-selective estrogen receptor (ER) antagonists for breast cancer therapy.[5] Their antiproliferative activity is typically evaluated against ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cell lines.

Compound Substitution Pattern IC₅₀ vs. MCF-7 (μg/ml) IC₅₀ vs. Ishikawa (μg/ml) Reference
Analogue 6aN-Benzoyl THIQ0.630.23[5]
Analogue 6bN-(4-Methylbenzoyl) THIQ0.930.21[5]
Analogue 6dN-(4-Chlorobenzoyl) THIQ0.430.01[5]
Analogue 6jN-(4-Bromobenzoyl) THIQ0.70.02[5]
Tamoxifen (Control)-5.144.55[5]

The data indicates that N-aroyl substitution on the THIQ core can lead to potent antiproliferative activity, significantly exceeding that of the standard drug Tamoxifen in these assays.[5] Specifically, the presence of a halogen at the 4-position of the benzoyl group (6d, 6j) appears beneficial for activity against the Ishikawa endometrial cancer cell line.[5]

Experimental Protocols

To a solution of a 1,2,3,4-tetrahydroisoquinoline derivative (1.0 eq) in an anhydrous solvent such as dichloromethane or N,N-dimethylformamide, is added a base like triethylamine or N,N-diisopropylethylamine (1.5 eq). The mixture is stirred at room temperature (or cooled in an ice bath) and the desired acyl chloride or acid anhydride (1.2 eq) is added portionwise. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-acylated THIQ analogue.[2][7]

Antiproliferative activity is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[5] Cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specified density (e.g., 5,000 cells/well) and allowed to adhere overnight. The following day, cells are treated with serial dilutions of the test compounds (e.g., from 0.01 nM to 100,000 nM) for a specified duration, typically 72 hours.[5] After the incubation period, the assay reagent is added to each well according to the manufacturer's protocol. The luminescence, which is proportional to the amount of ATP present and thus the number of viable cells, is measured using a plate reader. The IC₅₀ values are then calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]

References

A Comparative Guide to the Structure-Activity Relationship of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of the known and extrapolated SAR of tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate, a derivative of the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. While direct and extensive SAR studies on this specific molecule are not widely available in published literature, this guide synthesizes data from related THIQ analogs to provide valuable insights.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a versatile scaffold found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antitumor, anti-inflammatory, antibacterial, and neuroprotective effects. The biological activity of THIQ derivatives is highly dependent on the nature and position of substituents on the ring system.

The Core Scaffold: 1,2,3,4-Tetrahydroisoquinoline

The fundamental structure is the bicyclic THIQ ring system. The specific placement of functional groups on this scaffold dictates its interaction with biological targets.

SAR_Hypothesis cluster_molecule This compound cluster_modifications Potential Modifications cluster_outcomes Predicted Impact on Activity mol Core Structure mod_r Vary the Alkyl Group (e.g., methyl, ethyl, cyclopropyl) - Alters lipophilicity and steric bulk mol->mod_r mod_linker Modify the Linker (e.g., urea, amide, sulfonamide) - Changes hydrogen bonding and geometry mol->mod_linker mod_ring Substitute on the THIQ Ring (e.g., at N-2, C-7) - Modulates overall physicochemical properties mol->mod_ring outcome_potency Changes in Potency mod_r->outcome_potency outcome_selectivity Alteration of Target Selectivity mod_r->outcome_selectivity outcome_pk Modified Pharmacokinetic Profile mod_r->outcome_pk mod_linker->outcome_potency mod_linker->outcome_selectivity mod_linker->outcome_pk mod_ring->outcome_potency mod_ring->outcome_selectivity mod_ring->outcome_pk synthesis_workflow start Commercially Available Substituted Isoquinoline step1 Reduction of the Quinoline Ring System start->step1 step2 Introduction of an Amino Group at C6 step1->step2 intermediate 6-Amino-THIQ Intermediate step2->intermediate step3 Reaction with an appropriate chloroformate, isocyanate, or activated carboxylic acid intermediate->step3 final_product Target Analogs step3->final_product biological_workflow synthesis Compound Synthesis and Purification primary_screening Primary Screening (e.g., in vitro binding or functional assays) synthesis->primary_screening secondary_screening Secondary Screening (Dose-response curves, selectivity profiling) primary_screening->secondary_screening adme_tox In Vitro ADME/Tox (Metabolic stability, cytotoxicity) secondary_screening->adme_tox in_vivo In Vivo Efficacy Studies (in relevant animal models) adme_tox->in_vivo

Comparative Efficacy of Tetrahydroisoquinoline Derivatives: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the therapeutic potential of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry. This guide provides a comparative analysis of the in vitro and in vivo efficacy of various THIQ derivatives in key therapeutic areas, supported by experimental data and detailed protocols.

It is important to note that a comprehensive search of scientific literature and databases did not yield any specific in vitro or in vivo efficacy data for tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate . This compound is primarily available through chemical suppliers and may serve as an intermediate in the synthesis of more complex molecules. However, the 1,2,3,4-tetrahydroisoquinoline (THIQ) core structure is a well-established "privileged scaffold" in drug discovery, forming the basis for a multitude of biologically active compounds. [1][2][3]This guide, therefore, focuses on the broader class of THIQ derivatives to provide researchers, scientists, and drug development professionals with a comparative overview of their therapeutic potential.

The THIQ nucleus is a common feature in natural products and has been extensively explored in medicinal chemistry, leading to the development of compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) applications. [1][4]

In Vitro Efficacy of Tetrahydroisoquinoline Derivatives

The versatility of the THIQ scaffold allows for the synthesis of derivatives with potent activity against various molecular targets. The following table summarizes the in vitro efficacy of representative THIQ derivatives in oncology and inflammation.

Compound Class Target/Assay Cell Line(s) Key Findings (IC₅₀/EC₅₀) Reference
AnticancerTubulin Polymerization InhibitionHuman cancer cell linesVaries by derivativeNot specified in snippets
AnticancerHistone Deacetylase 8 (HDAC8) InhibitionNeuroblastoma cell lines55-82 nM for potent derivativesNot specified in snippets
Anti-inflammatoryPhosphodiesterase 4 (PDE4) InhibitionRAW 264.7, hPBMCsVaries by derivativeNot specified in snippets
AnticancerGeneral CytotoxicityHCT116, MDA-MB-231, HepG2, A375Varies by derivativeNot specified in snippets

In Vivo Efficacy of Tetrahydroisoquinoline Derivatives

Several THIQ derivatives have demonstrated significant efficacy in preclinical animal models, validating their therapeutic potential. The table below highlights key in vivo findings.

Compound Class Animal Model Dosing Regimen Key Findings Reference
Anti-inflammatory (Psoriasis)Psoriasis-like skin inflammation modelTopical administrationSignificant improvement in psoriatic featuresNot specified in snippets
AnticancerNot specifiedNot specifiedTrabectedin (a fused THIQ) is FDA-approved for soft tissue sarcoma. [1][2]Not specified in snippets

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of THIQ derivatives.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay is a common method to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a THIQ derivative) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

In Vivo Psoriasis-like Skin Inflammation Model

This model is used to evaluate the efficacy of anti-inflammatory compounds.

  • Induction of Psoriasis: A psoriasis-like phenotype is induced in mice, for example, by the topical application of imiquimod or intradermal injection of IL-23. [5]2. Compound Administration: The test compound (e.g., a THIQ derivative formulated as a cream or ointment) is administered topically to the affected skin area daily for a set period.

  • Evaluation of Skin Inflammation: The severity of skin inflammation is assessed by scoring erythema (redness), scaling, and skin thickness.

  • Histological Analysis: At the end of the study, skin biopsies are collected for histological analysis to evaluate epidermal thickness (acanthosis) and immune cell infiltration.

  • Cytokine Analysis: Skin samples can also be processed to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-17, IL-22) by methods such as ELISA or qPCR.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can aid in their understanding. The following diagrams illustrate a relevant signaling pathway and a general workflow for drug screening.

G General Experimental Workflow for Drug Screening cluster_0 In Vitro Screening cluster_1 In Vivo Testing Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Animal Models Animal Models Lead Optimization->Animal Models Promising Candidates Efficacy Studies Efficacy Studies Animal Models->Efficacy Studies Toxicology Studies Toxicology Studies Animal Models->Toxicology Studies

Caption: A generalized workflow for drug discovery, from initial in vitro screening to in vivo validation.

G Simplified PDE4 Signaling Pathway in Inflammation Pro-inflammatory Stimuli Pro-inflammatory Stimuli Adenylate Cyclase Adenylate Cyclase Pro-inflammatory Stimuli->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP ATP PDE4 PDE4 cAMP->PDE4 hydrolyzed by PKA PKA cAMP->PKA activates AMP AMP PDE4->AMP CREB CREB PKA->CREB activates Pro-inflammatory Cytokine Synthesis Pro-inflammatory Cytokine Synthesis CREB->Pro-inflammatory Cytokine Synthesis inhibits THIQ Derivative (PDE4 Inhibitor) THIQ Derivative (PDE4 Inhibitor) THIQ Derivative (PDE4 Inhibitor)->PDE4 inhibits

Caption: Inhibition of PDE4 by a THIQ derivative leads to increased cAMP levels and reduced inflammation.

Conclusion

While specific efficacy data for "this compound" remains elusive, the broader class of 1,2,3,4-tetrahydroisoquinoline derivatives represents a highly promising and versatile scaffold in modern drug discovery. The extensive research into THIQ analogs has demonstrated their potential in treating a range of diseases, most notably cancer and inflammatory conditions. The data presented in this guide highlights the significant in vitro and in vivo activities of various THIQ derivatives and underscores the importance of continued research in this area. Further investigation into the biological activity of specific, less-studied derivatives such as this compound is warranted to fully explore the therapeutic potential of this privileged chemical space.

References

Comparative Analysis of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate and Known PRMT5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Recently, derivatives of THIQ have emerged as potent inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme in epigenetic regulation and a promising target in oncology. This guide provides a comparative overview of tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate, a representative of the THIQ scaffold, and established PRMT5 inhibitors.

While specific inhibitory activity for this compound against PRMT5 is not yet extensively documented in peer-reviewed literature, its structural similarity to known PRMT5 inhibitors makes it a compound of significant interest for further investigation. This guide will therefore use data from closely related THIQ derivatives and compare them with a well-characterized PRMT5 inhibitor, GSK3326595 (a clinical trial candidate), to provide a valuable reference for researchers in the field.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of a representative 1,2,3,4-tetrahydroisoquinoline derivative and a known clinical-stage PRMT5 inhibitor against the PRMT5-MEP50 complex.

CompoundTargetIC50 (nM)Assay TypeReference
2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide (Compound 46)PRMT58.5Biochemical Assay[1]
GSK3326595PRMT55.5Biochemical Assay[1]

Note: Compound 46 is a highly potent derivative from a series of N-substituted 1,2,3,4-tetrahydroisoquinoline derivatives designed as PRMT5 inhibitors.

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the interpretation and replication of inhibitory activity data. Below is a representative protocol for a PRMT5 biochemical assay.

PRMT5/MEP50 Inhibitory Assay Protocol

This protocol is adapted from methodologies used to characterize novel PRMT5 inhibitors.

1. Reagents and Materials:

  • Recombinant human PRMT5/MEP50 complex

  • Histone H4 peptide (1-21) as a substrate

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as a methyl donor

  • Test compounds (e.g., this compound and reference inhibitors) dissolved in DMSO

  • Assay buffer: 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Scintillation cocktail

  • Filter plates and a microplate scintillation counter

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions to the assay wells.

  • Add 20 µL of the PRMT5/MEP50 enzyme solution (final concentration ~1-5 nM) in assay buffer to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the methylation reaction by adding 28 µL of a substrate mix containing the H4 peptide (final concentration ~1 µM) and ³H-SAM (final concentration ~0.5 µM) in assay buffer.

  • Incubate the reaction mixture for 1 hour at 30°C.

  • Terminate the reaction by adding 50 µL of 10% trichloroacetic acid (TCA).

  • Transfer the reaction mixture to a filter plate and wash three times with 10% TCA to remove unincorporated ³H-SAM.

  • Add scintillation cocktail to the dried filter plate.

  • Measure the incorporated radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • The percentage of inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow

To visualize the role of PRMT5 and the workflow for inhibitor screening, the following diagrams are provided.

PRMT5_Signaling_Pathway PRMT5 PRMT5/MEP50 Complex SAH SAH PRMT5->SAH Product Methylated_Histones Symmetrically Dimethylated Histones PRMT5->Methylated_Histones Methylation SAM SAM SAM->PRMT5 Methyl Donor Histones Histones (e.g., H4) Histones->PRMT5 Gene_Repression Transcriptional Repression Methylated_Histones->Gene_Repression Inhibitor tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate (Potential Inhibitor) Inhibitor->PRMT5

Caption: Role of PRMT5 in histone methylation and gene repression, and the point of inhibition.

Inhibitor_Screening_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay Compound_Prep Compound Dilution Enzyme_Incubation Enzyme-Inhibitor Incubation Compound_Prep->Enzyme_Incubation Reaction_Initiation Add Substrate & ³H-SAM Enzyme_Incubation->Reaction_Initiation Reaction Methylation Reaction Reaction_Initiation->Reaction Termination Reaction Quenching (TCA) Reaction->Termination Detection Scintillation Counting Termination->Detection Data_Analysis IC50 Determination Detection->Data_Analysis Cell_Culture Cancer Cell Line Culture Compound_Treatment Treat Cells with Inhibitor Cell_Culture->Compound_Treatment Proliferation_Assay Cell Viability/Proliferation Assay (e.g., MTS) Compound_Treatment->Proliferation_Assay GI50_Analysis GI50 Determination Proliferation_Assay->GI50_Analysis

Caption: General workflow for screening and characterizing PRMT5 inhibitors.

References

Comparative Cross-Reactivity Analysis of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity profile of "tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate," a synthetic compound featuring the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a core component of numerous biologically active natural products and synthetic molecules, exhibiting a wide spectrum of pharmacological activities.[1][2][3][4][5] This inherent biological promiscuity of the THIQ framework underscores the critical need for comprehensive cross-reactivity studies to ensure target selectivity and minimize off-target effects in drug discovery and development.

This document outlines a proposed strategy for evaluating the cross-reactivity of the title compound against a panel of potential off-targets, provides detailed experimental protocols for key assays, and presents illustrative data in a comparative format.

Introduction to the Compound and Rationale for Cross-Reactivity Screening

Given this background, a cross-reactivity panel should ideally include representatives from these target classes to provide a preliminary assessment of the compound's selectivity.

Proposed Cross-Reactivity Screening Panel

To assess the selectivity of "this compound," a tiered screening approach is recommended. The initial panel should include targets known to be modulated by THIQ derivatives.

Table 1: Proposed Primary and Off-Target Screening Panel

Target ClassSpecific TargetRationale for Inclusion
GPCRs Adrenergic Receptor α1Known targets for THIQ analogs.
Adrenergic Receptor α2Known targets for THIQ analogs.
Adrenergic Receptor β1Known targets for THIQ analogs.[6]
Adrenergic Receptor β2Known targets for THIQ analogs.[6]
Dopamine Receptor D2Structural similarity to dopamine may lead to interaction.
Serotonin Receptor 5-HT2APotential for interaction due to the presence of a phenethylamine-like scaffold.
Enzymes Monoamine Oxidase A (MAO-A)THIQ derivatives can be inhibitors of MAOs.
Monoamine Oxidase B (MAO-B)THIQ derivatives can be inhibitors of MAOs.
hERG ChannelCommon off-target leading to cardiotoxicity.
Ion Channels L-type Calcium ChannelPotential for activity based on cardiovascular effects of some THIQs.

Comparative Binding Affinity Data (Illustrative)

The following table presents hypothetical data from a competitive radioligand binding assay to illustrate how the cross-reactivity profile of "this compound" could be compared against two hypothetical alternative compounds from a similar chemical series.

Table 2: Illustrative Comparative Binding Affinities (Ki, nM)

TargetThis compoundCompound Analog ACompound Analog B
Primary Target X 15 25 10
Adrenergic Receptor α1>10,0005,2008,500
Adrenergic Receptor α28,500>10,000>10,000
Adrenergic Receptor β11,2009802,500
Adrenergic Receptor β22,5001,5004,000
Dopamine Receptor D2>10,000>10,0009,800
Serotonin Receptor 5-HT2A7,8006,500>10,000
hERG Channel>10,000>10,000>10,000

Data are hypothetical and for illustrative purposes only.

Comparative Enzyme Inhibition Data (Illustrative)

This table shows hypothetical data from an enzyme inhibition assay, comparing the potency of the compounds against key metabolic enzymes.

Table 3: Illustrative Comparative Enzyme Inhibition (IC50, µM)

EnzymeThis compoundCompound Analog ACompound Analog B
Primary Target Enzyme Y 0.05 0.12 0.03
Monoamine Oxidase A (MAO-A)25>5015
Monoamine Oxidase B (MAO-B)>5045>50

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible cross-reactivity data.

Radioligand Binding Assay Protocol

This protocol is a generalized method for assessing the binding affinity of a test compound to a panel of membrane-bound receptors.[9][10][11][12]

  • Materials:

    • Test compound: "this compound"

    • Cell membranes expressing the target receptor.

    • Radioligand specific for the target receptor.

    • Non-specific binding control (a high concentration of an unlabeled ligand).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors).

    • 96-well filter plates.

    • Scintillation fluid.

    • Microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.

    • Following incubation, rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Enzyme Inhibition Assay Protocol

This is a general protocol for determining the inhibitory potency of a compound against a soluble enzyme.[13][14][15]

  • Materials:

    • Test compound: "this compound"

    • Purified enzyme (e.g., MAO-A).

    • Enzyme substrate.

    • Assay buffer optimized for the specific enzyme.

    • 96-well microplate.

    • Microplate reader (spectrophotometer or fluorometer).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add the enzyme and the test compound (or buffer for control) to the wells of a microplate.

    • Pre-incubate the enzyme and inhibitor for a defined period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the uninhibited control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Visualizing Experimental Workflows and Concepts

Cross_Reactivity_Screening_Workflow cluster_preparation Preparation cluster_assays Assay Execution cluster_analysis Data Analysis & Comparison Compound Test Compound (this compound) BindingAssay Radioligand Binding Assay Compound->BindingAssay EnzymeAssay Enzyme Inhibition Assay Compound->EnzymeAssay Analogs Alternative Compounds Analogs->BindingAssay Analogs->EnzymeAssay Targets Panel of Targets (Receptors, Enzymes) Targets->BindingAssay Targets->EnzymeAssay Ki_IC50 Determine Ki and IC50 Values BindingAssay->Ki_IC50 EnzymeAssay->Ki_IC50 Comparison Comparative Analysis (Tables) Ki_IC50->Comparison Selectivity Assess Selectivity Profile Comparison->Selectivity

Selectivity_Profile cluster_targets Biological Targets TestCompound Test Compound PrimaryTarget Primary Target TestCompound->PrimaryTarget High Affinity (Desired Effect) OffTarget1 Off-Target A TestCompound->OffTarget1 Moderate Affinity (Potential Side Effect) OffTarget2 Off-Target B TestCompound->OffTarget2 Low Affinity (Undesired Interaction) OffTarget3 Off-Target C TestCompound->OffTarget3 Low Affinity (Undesired Interaction) NonTarget Non-Interacting Target D

Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold is a versatile starting point for the design of novel bioactive molecules. However, its inherent ability to interact with multiple biological targets necessitates a thorough evaluation of the cross-reactivity of any new analog. This guide provides a framework for the systematic investigation of the selectivity profile of "this compound." By employing standardized binding and enzyme inhibition assays and comparing the results with those of structurally related compounds, researchers can gain valuable insights into the compound's potential for on-target efficacy and off-target liabilities. The illustrative data and workflows presented herein serve as a template for conducting and interpreting such crucial preclinical studies.

References

Navigating the Chiral Landscape: A Comparative Guide to Enantiomeric Purity Analysis of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, establishing the enantiomeric purity of chiral molecules like tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate is a critical step. The spatial arrangement of atoms in enantiomers can lead to significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of established analytical techniques for determining the enantiomeric excess of this compound and its analogs, complete with experimental considerations and supporting data from related molecules.

The primary methods for chiral separations include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). Each technique offers distinct advantages and requires specific methodological considerations.

Comparison of Analytical Methods

The choice of analytical technique for enantiomeric purity analysis depends on factors such as the physicochemical properties of the analyte, the required sensitivity, and available instrumentation. Chiral HPLC is a widely used and versatile method, while chiral GC often requires derivatization to enhance volatility. SFC is emerging as a powerful, "greener" alternative with high efficiency and faster analysis times.[1]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC) with DerivatizationChiral Supercritical Fluid Chromatography (SFC)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Separation of volatile diastereomeric derivatives on an achiral column or enantiomers on a chiral column.Separation using a supercritical fluid as the mobile phase, often with a chiral stationary phase.
Applicability Broadly applicable to a wide range of compounds, including Boc-protected amines and tetrahydroisoquinolines.[2][3]Suitable for volatile or semi-volatile compounds. Derivatization is often necessary for polar molecules like THIQs.[4][5][6]A good alternative to normal-phase HPLC, offering faster separations and reduced organic solvent consumption.[1]
Stationary Phase Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), protein-based, or macrocyclic glycopeptide-based (e.g., Chirobiotic™) CSPs.[3][7]Typically non-polar GC columns are used for diastereomer separation.[4][5] Chiral GC columns are also available.Similar to HPLC, polysaccharide-based CSPs are commonly used.[7]
Mobile Phase Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with additives).Inert carrier gas (e.g., helium, nitrogen).Supercritical carbon dioxide with a co-solvent (e.g., methanol, ethanol).[1]
Sample Prep Dissolution in a suitable solvent.Derivatization to form diastereomers (e.g., with menthyl chloroformate) is a common strategy for THIQs.[4][5]Dissolution in a suitable solvent.
Resolution Generally provides good to excellent resolution.[8]High resolution can be achieved, with reported resolution factors (R) exceeding 1.5 for derivatized THIQs.[4][5]Often provides high efficiency and resolution, leading to faster method development.
Detection UV-Vis, Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).UV-Vis, MS.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate enantiomeric purity analysis. Below are generalized procedures for chiral HPLC and GC based on methods reported for analogous compounds.

Chiral HPLC Method for Tetrahydroisoquinoline Analogs

This protocol is based on typical methods for the separation of Boc-protected amines and related heterocyclic compounds.[8][9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Sample: this compound dissolved in mobile phase.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm or 254 nm.[9]

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks. Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Chiral GC Method with Derivatization for Tetrahydroisoquinoline Analogs

This method involves the derivatization of the secondary amine in the tetrahydroisoquinoline core to form diastereomers, which can then be separated on a standard achiral GC column.[4][5]

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • GC Column: Non-polar capillary column (e.g., VF-1ms, 60 m x 0.25 mm x 0.25 µm).[4]

Reagents:

  • (–)-(1R)-Menthyl chloroformate (derivatizing agent)

  • Triethylamine (TEA)

  • Acetonitrile (anhydrous)

  • Sample: this compound

Procedure:

  • Derivatization:

    • Dissolve approximately 3 mg of the sample in 1 mL of acetonitrile.

    • Add 20 µL of triethylamine followed by 10 µL of (–)-(1R)-menthyl chloroformate.

    • Allow the reaction to proceed at room temperature. The reaction progress can be monitored by TLC or GC-MS to ensure complete conversion to the diastereomeric carbamates.

  • GC Conditions:

    • Carrier Gas: Helium

    • Injection Mode: Split

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 5-10 °C/min.

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

  • Analysis: Inject the derivatized sample. The two diastereomers should be resolved. Calculate the diastereomeric excess, which corresponds to the enantiomeric excess of the original sample.

Workflow and Pathway Visualizations

To aid in understanding the experimental processes, the following diagrams illustrate the general workflow for enantiomeric purity analysis and the derivatization reaction for the GC method.

Enantiomeric_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Racemic or Enantioenriched Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC method) Dissolution->Derivatization Injection Injection into Chromatograph Dissolution->Injection Derivatization->Injection Separation Chiral Separation (HPLC/SFC/GC) Injection->Separation Detection Detection (UV, MS, FID) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculation of Enantiomeric Excess (% ee) Integration->Calculation

General workflow for enantiomeric purity analysis.

Derivatization_Reaction cluster_products Products THIQ tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate (R/S enantiomers) plus + Menthyl (–)-(1R)-Menthyl chloroformate arrow Triethylamine Acetonitrile Menthyl->arrow Diastereomers Diastereomeric Carbamates (R,R' and S,R') arrow->Diastereomers

Derivatization of the target molecule for GC analysis.

References

Comparative Analysis of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate and Alternative Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Assay Validation of Novel Tetrahydroisoquinoline-Based PDE4 Inhibitors.

This guide provides a comparative overview of the biological activity of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate, presented here as a novel investigational compound, against established and experimental phosphodiesterase 4 (PDE4) inhibitors. The data and protocols herein are intended to serve as a resource for the validation and contextualization of new chemical entities targeting the PDE4 enzyme, a key regulator of intracellular cyclic adenosine monophosphate (cAMP) levels and a therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

Performance Comparison of PDE4 Inhibitors

The inhibitory potential of various compounds against the PDE4 enzyme is summarized in the table below. The data includes the well-characterized inhibitor Rolipram and other experimental compounds, with a hypothetical but plausible value assigned to this compound for illustrative comparison. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundTargetAssay TypeIC50 (nM)
RolipramPDE4DEnzymatic Assay240[1][2]
RoflumilastPDE4Enzymatic Assay~0.7-0.8
CilomilastPDE4Enzymatic Assay~100-120
Compound 22 (a pyrimidine derivative)PDE4B2Enzymatic Assay13[3]
AN2898 (a benzoxaborole derivative)PDE4BEnzymatic Assay0.42[3]
This compound PDE4BEnzymatic Assay150 (Hypothetical)

Note: The IC50 value for this compound is a hypothetical value included for the purpose of demonstrating its potential placement within a comparative screening context.

Experimental Protocols

A detailed methodology for a standard in vitro biochemical assay to determine the PDE4 inhibitory activity of a test compound is provided below. This protocol is based on a fluorescence polarization (FP) assay format.

Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

1. Principle:

This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cAMP substrate (FAM-cAMP) by the PDE4 enzyme. When the small FAM-cAMP is hydrolyzed to FAM-AMP, it is captured by a larger binding agent, leading to a change in the polarization of the emitted fluorescent light. Inhibitors of PDE4 will prevent this hydrolysis, resulting in a smaller change in fluorescence polarization.

2. Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B1)

  • Fluorescently labeled substrate (e.g., FAM-cAMP)

  • Assay Buffer (e.g., Tris-based buffer, pH 7.2-7.5, containing MgCl₂)

  • Binding Agent (e.g., IMAP™ Binding Solution or similar phosphate-binding nanoparticles)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Rolipram)

  • Low-volume, black, 384-well microplates

  • Fluorescence polarization microplate reader

3. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup: Add 5 µL of each compound dilution to the appropriate wells of the 384-well plate. Include wells for "No Inhibitor" (buffer with DMSO) and "Blank" (buffer only) controls.

  • Enzyme Addition: Thaw the PDE4 enzyme on ice and dilute it to the desired working concentration in assay buffer. Add 10 µL of the diluted enzyme to all wells except the "Blank" wells.

  • Initiation of Reaction: Thaw the FAM-cAMP substrate on ice and dilute it to its working concentration (e.g., 100 nM) in assay buffer. Add 5 µL of the diluted substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Termination of Reaction: Dilute the Binding Agent according to the manufacturer's instructions. Add 60 µL of the diluted Binding Agent to all wells to stop the reaction.

  • Final Incubation: Incubate the plate at room temperature for 30 minutes with gentle agitation to allow for the binding of the hydrolyzed substrate.

  • Data Acquisition: Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 530 nm emission for FAM).

4. Data Analysis:

  • Blank Correction: Subtract the average FP value of the "Blank" wells from all other wells.

  • Percent Inhibition Calculation: Calculate the percent inhibition for each compound concentration relative to the "No Inhibitor" control (0% inhibition) and a control for maximal inhibition.

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_comp Prepare Serial Dilutions of Test Compound & Controls add_comp Dispense Compounds to 384-well Plate prep_comp->add_comp prep_enz Prepare PDE4 Enzyme Working Solution add_enz Add PDE4 Enzyme prep_enz->add_enz prep_sub Prepare FAM-cAMP Substrate Solution add_sub Add FAM-cAMP Substrate (Initiate Reaction) prep_sub->add_sub add_comp->add_enz add_enz->add_sub incubate1 Incubate for 60 min at Room Temperature add_sub->incubate1 add_binder Add Binding Agent (Stop Reaction) incubate1->add_binder incubate2 Incubate for 30 min add_binder->incubate2 read_plate Read Fluorescence Polarization incubate2->read_plate calc_inhib Calculate % Inhibition read_plate->calc_inhib det_ic50 Determine IC50 Value calc_inhib->det_ic50

Experimental workflow for the in vitro PDE4 inhibition assay.

G GPCR GPCR Activation (e.g., by hormone) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Inflammation Pro-inflammatory Mediator Synthesis PKA->Inflammation Inhibits Anti_Inflammation Anti-inflammatory Response PKA->Anti_Inflammation Promotes Inhibitor THIQ-based PDE4 Inhibitor Inhibitor->PDE4 Inhibits

Simplified signaling pathway of PDE4 inhibition.

References

Safety Operating Guide

Proper Disposal of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate are paramount for laboratory safety and regulatory compliance. This guide provides detailed procedures for its proper disposal, ensuring the protection of personnel and the environment.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure you are wearing the appropriate personal protective equipment.

PPE CategoryRequirement
Eye Protection Chemical splash goggles are mandatory.
Hand Protection Chemical-resistant gloves (e.g., nitrile) should be worn.
Body Protection A standard laboratory coat is required.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a fume hood.[3]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through an approved hazardous waste disposal facility. Adherence to institutional, local, state, and federal regulations is mandatory.[4]

  • Waste Collection :

    • Collect waste this compound in a designated, properly labeled, and sealed container.[4]

    • The container must be chemically compatible with the compound and clearly marked as "Hazardous Waste" or as required by your institution.[5] Include the full chemical name and any associated hazard symbols on the label.[4]

  • Segregation of Waste :

    • Do not mix this compound waste with other incompatible waste streams.[4] It should be segregated with other solid organic chemical waste.

  • Contaminated Materials :

    • Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, or absorbent pads, must also be collected and disposed of as hazardous waste.[4]

    • Place these materials in the same designated hazardous waste container as the chemical itself.[4]

  • Spill Management :

    • In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[4]

    • Collect the absorbed material and place it in the designated hazardous waste container for disposal.[4]

  • Storage :

    • Store the waste container in a designated, well-ventilated satellite accumulation area.[6]

    • Keep the container tightly closed and protected from environmental factors.[1][7]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4]

    • Follow all institutional procedures for waste manifest and record-keeping.[5]

Experimental Workflow for Disposal

A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Collect Solid Waste in a Designated Container A->C B Work in a Ventilated Area (Fume Hood) B->C D Collect Contaminated Materials (Gloves, Weighing Paper) C->D E Label Container Clearly: 'Hazardous Waste' & Chemical Name D->E F Store in Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Follow Institutional Record-Keeping Procedures G->H

Caption: Disposal workflow for this compound.

Key Regulatory Considerations

  • Resource Conservation and Recovery Act (RCRA) : This act establishes the framework for the proper management of hazardous and non-hazardous solid waste. Key requirements include the prohibition of disposal in regular trash or sewer systems and mandatory documentation of waste generation.[7]

  • Occupational Safety and Health Administration (OSHA) : OSHA mandates that waste containers must be chemically compatible with the stored waste, free from damage, and equipped with secure, leak-proof closures.[7]

  • Institutional Policies : Always adhere to the specific waste management guidelines established by your institution's EHS office. These policies are designed to ensure compliance with all relevant regulations.[6][8]

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment.

References

Personal protective equipment for handling tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate. The following guidance is based on safety information for structurally similar compounds, including tert-Butyl carbamate and other carbamate derivatives. A thorough, site-specific risk assessment should be conducted before handling this chemical.

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential to ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound. Carbamates as a class of compounds can be absorbed through the skin, and inhalation of dust or vapors may cause respiratory irritation.[1]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.[1]Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1]
Skin Protection Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[1] Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[1]Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[1]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., P3 filter for dusts).[1][2]Inhalation of dust or vapors may cause respiratory irritation. Engineering controls like fume hoods are the primary method of exposure control.[1][2]

II. Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Read and understand this safety guide thoroughly before commencing work.

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Don all required PPE as specified in the table above.

2. Handling the Compound:

  • Avoid contact with eyes, skin, and clothing.[2]

  • Minimize dust generation and accumulation.[2]

  • Do not inhale the substance.[2]

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid material.

  • Ground/bond containers and receiving equipment when transferring large quantities to prevent static discharge.[2]

3. After Handling:

  • Wash hands and face thoroughly after handling.[2]

  • Remove contaminated clothing and wash it before reuse. Contaminated work clothing should not be allowed out of the workplace.[1][2]

  • Do not eat, drink, or smoke in work areas.[2]

III. Disposal Plan

Waste material must be disposed of in accordance with national and local regulations.

1. Waste Collection:

  • Collect waste material, including any contaminated consumables (e.g., gloves, weighing paper), in a suitable, clean, dry, and properly labeled closed container.

  • Do not mix with other waste.

2. Spill and Emergency Procedures:

  • Small Spills: For small spills, carefully sweep up the solid material, taking care to avoid generating dust, and place it into a suitable container for disposal.[3][4] Use absorbent paper to pick up any remaining material.[2]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Clean up the spill as described for small spills, and ensure adequate ventilation.

  • First Aid - Eyes: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]

  • First Aid - Skin: In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3]

  • First Aid - Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][4]

  • First Aid - Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3][4]

IV. Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Review Safety Guide prep2 Work in Fume Hood prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh Compound prep4->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Collect Waste handle2->clean1 Proceed to Cleanup emergency Emergency Procedures handle2->emergency Spill or Exposure clean2 Decontaminate Work Area clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Logical workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.